Product packaging for Cinnoline-4-carboxylic acid(Cat. No.:CAS No. 21905-86-2)

Cinnoline-4-carboxylic acid

Cat. No.: B1346944
CAS No.: 21905-86-2
M. Wt: 174.16 g/mol
InChI Key: ZKOMQFDQFTVPBZ-UHFFFAOYSA-N
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Description

Cinnoline-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B1346944 Cinnoline-4-carboxylic acid CAS No. 21905-86-2

Properties

IUPAC Name

cinnoline-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKOMQFDQFTVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176318
Record name Cinnoline-4-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21905-86-2
Record name 4-Cinnolinecarboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name 4-Cinnolinecarboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name Cinnoline-4-carboxylic acid
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Record name CINNOLINE-4-CARBOXYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a cinnoline ring system, is a key pharmacophore found in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₉H₆N₂O₂.[1][2] Its chemical structure features a fused benzene and pyridazine ring, with a carboxylic acid group at the 4-position. This arrangement imparts specific chemical reactivity and potential for biological interactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1]
CAS Number 21905-86-2[1]
Melting Point 175 °C (decomposes)[1]
Appearance Powder[1]
IUPAC Name This compound

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueDescription
¹H NMR The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands for the functional groups, notably the carboxylic acid C=O and O-H stretching vibrations.

Synthesis of this compound

The primary method for the synthesis of cinnoline derivatives is the Richter cinnoline synthesis .[3] This reaction typically involves the cyclization of an ortho-alkynyl-substituted diazonium salt.

Experimental Protocol: General Richter Synthesis
  • Starting Material: The synthesis would begin with an appropriately substituted ortho-aminoaryl alkyne.

  • Diazotization: The amino group is converted to a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid.

  • Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization reaction to form the cinnoline ring system.

  • Work-up and Purification: The crude product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Richter_Synthesis_Workflow Start ortho-Aminoaryl Alkyne Diazotization Diazotization (e.g., NaNO₂, H⁺) Start->Diazotization Diazonium_Salt ortho-Alkynyl-Arenediazonium Salt Diazotization->Diazonium_Salt Cyclization Intramolecular Cyclization Diazonium_Salt->Cyclization Cinnoline_Product This compound Cyclization->Cinnoline_Product Purification Purification (Recrystallization/Chromatography) Cinnoline_Product->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the Richter Cinnoline Synthesis.

Biological Activity

While specific quantitative biological data for this compound is limited in the public domain, studies on the closely related analog, quinoline-4-carboxylic acid , provide valuable insights into its potential therapeutic activities.

Anticancer Activity

Quinoline-4-carboxylic acid has demonstrated cytotoxic effects against human cancer cell lines.[4]

Table 3: Cytotoxicity of Quinoline-4-carboxylic Acid

Cell LineCancer TypeIC₅₀Reference
MCF-7Breast CancerNot specified[4]

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Derivatives of quinoline-4-carboxylic acid have been shown to possess anti-inflammatory properties.[4] This suggests that this compound may also exhibit similar activity, warranting further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or quinoline-4-carboxylic acid as a reference) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed MCF-7 Cells in 96-well plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Signaling Pathway Interactions

Cinnoline derivatives have been identified as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers.

The inhibition of PI3K by cinnoline derivatives would lead to a cascade of downstream effects, ultimately impacting cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Regulation Cinnoline This compound (Potential Inhibitor) Cinnoline->PI3K Inhibition

Potential inhibition of the PI3K/Akt signaling pathway by Cinnoline derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Its chemical properties and synthetic accessibility make it an attractive starting point for the generation of compound libraries for further screening and optimization. The data presented in this guide, including the potential for cytotoxicity against cancer cells and interaction with the PI3K/Akt signaling pathway, underscores the need for continued investigation into the pharmacological potential of this and related cinnoline derivatives. The provided experimental protocols offer a foundation for researchers to explore these avenues and contribute to the advancement of drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline-4-carboxylic acid is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to a pyridazine ring, and a carboxylic acid group substituted at the fourth position. This guide provides a comprehensive analysis of its molecular structure and bonding characteristics, supported by theoretical calculations. Detailed experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are presented. Furthermore, the potential role of cinnoline derivatives as inhibitors of the PI3K/Akt signaling pathway is discussed and visualized, highlighting its relevance in drug discovery and development.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through computational studies, specifically using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set.[1] These calculations provide valuable insights into the molecule's geometry, including bond lengths and angles.

The cinnoline core, being an aromatic system, exhibits delocalized π-electrons across the fused rings. The presence of two adjacent nitrogen atoms in the pyridazine ring influences the electron distribution and reactivity of the molecule. The carboxylic acid group, being an electron-withdrawing group, further modulates the electronic properties of the cinnoline ring system.

Molecular Geometry

The optimized molecular structure of this compound reveals a planar cinnoline ring system. The carboxylic acid group may be twisted out of the plane of the bicyclic system. The stability of the molecule is attributed to hyper-conjugative interactions and charge delocalization.[1]

Data Presentation: Bond Lengths and Angles

The following tables summarize the calculated bond lengths and bond angles for this compound, obtained from DFT calculations.[1]

Table 1: Selected Bond Lengths of this compound

BondLength (Å)
N1 - N21.303
N1 - C8a1.378
N2 - C31.332
C3 - C41.428
C4 - C4a1.411
C4a - C8a1.408
C4a - C51.419
C5 - C61.381
C6 - C71.404
C7 - C81.380
C8 - C8a1.417
C4 - C91.501
C9 - O101.215
C9 - O111.354
O11 - H120.975

Table 2: Selected Bond Angles of this compound

AngleValue (°)
N2 - N1 - C8a119.3
N1 - N2 - C3122.1
N2 - C3 - C4121.3
C3 - C4 - C4a116.5
C4 - C4a - C8a120.8
C4a - C8a - N1119.9
C4a - C5 - C6119.5
C5 - C6 - C7120.6
C6 - C7 - C8120.4
C7 - C8 - C8a119.2
C3 - C4 - C9121.1
C4a - C4 - C9122.4
C4 - C9 - O10124.3
C4 - C9 - O11112.1
O10 - C9 - O11123.6
C9 - O11 - H12106.9

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following protocol is adapted for the characterization of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small vial. Ensure complete dissolution, using gentle warming if necessary.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay: 1.0 s

      • Acquisition time: ~4 s

      • Spectral width: ~16 ppm

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay: 2.0 s

      • Acquisition time: ~1.5 s

      • Spectral width: ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

    • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.

    • Assign the chemical shifts of the signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To obtain the FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Expected characteristic peaks for this compound include:

      • Broad O-H stretch from the carboxylic acid: ~3300-2500 cm⁻¹[2]

      • Aromatic C-H stretch: ~3100-3000 cm⁻¹[3]

      • C=O stretch from the carboxylic acid: ~1760-1690 cm⁻¹[3]

      • C=N and C=C stretching vibrations from the cinnoline ring: ~1650-1450 cm⁻¹

      • C-O stretch and O-H bend from the carboxylic acid: ~1320-1210 cm⁻¹ and ~950-910 cm⁻¹, respectively[3]

Biological Relevance and Signaling Pathways

Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[6]

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Cinnoline-based compounds have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities in enzymatic assays and micromolar inhibitory potency against various human tumor cell lines.[6]

Mandatory Visualizations

Caption: Molecular structure of this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by cinnoline derivatives.

References

An In-depth Technical Guide to Cinnoline-4-carboxylic Acid (CAS: 21905-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline-4-carboxylic acid, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural features offer opportunities for the synthesis of a diverse range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and known biological activities of this compound. Detailed experimental protocols and visual representations of key concepts are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a fused benzene and pyridazine ring system, with a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21905-86-2
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance White powder
Melting Point ~175 °C (decomposition)
SMILES O=C(O)C1=CN=NC2=CC=CC=C21
InChI InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)

Synthesis of this compound

General Experimental Protocol: Richter Cinnoline Synthesis (Hypothetical for this compound)

A detailed, experimentally validated protocol for the synthesis of this compound via the Richter synthesis was not found in the search results. The following is a generalized procedure based on the principles of the Richter synthesis for related compounds.

Materials:

  • o-aminobenzoylacetylene (precursor, requires synthesis)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve o-aminobenzoylacetylene in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time.

  • Gradually warm the reaction mixture to room temperature and then heat to induce cyclization.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Diagram 1: Hypothetical Richter Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product o-aminobenzoylacetylene o-aminobenzoylacetylene NaNO2_HCl 1. NaNO2, HCl, 0-5 °C 2. Heat o-aminobenzoylacetylene->NaNO2_HCl Diazotization & Cyclization Cinnoline-4-carboxylic_acid This compound NaNO2_HCl->Cinnoline-4-carboxylic_acid Formation

Caption: Hypothetical reaction scheme for the Richter synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)
¹H NMR Aromatic protons: δ 7.5-9.0 ppm
Carboxylic acid proton: δ >10 ppm (broad)
¹³C NMR Aromatic carbons: δ 120-150 ppm
Carboxylic acid carbon: δ >160 ppm

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Peaks

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1680-1710
C=N stretch (Cinnoline ring)1600-1650
C=C stretch (Aromatic)1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

Fragmentm/z
[M]⁺174
[M-COOH]⁺129
[M-N₂]⁺146

Note: The fragmentation pattern can provide valuable structural information.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the provided search results, the broader class of cinnoline and quinoline-4-carboxylic acid derivatives has shown significant promise in drug discovery.

Anticancer and Antimicrobial Potential

Derivatives of the cinnoline and quinoline scaffolds have been investigated for their potential as:

  • Anticancer agents: Some quinoline-4-carboxylic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial agents: The quinoline core is a key feature of many antibacterial and antifungal drugs.

Experimental Protocols for Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Diagram 2: Workflow for MTT Assay

G Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with this compound derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: General workflow for assessing cytotoxicity using the MTT assay.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Diagram 3: Workflow for MIC Assay

G Serial_Dilution Prepare serial dilutions of the test compound Inoculation Inoculate with microbial suspension Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Assessment Visually assess for microbial growth Incubation->Visual_Assessment Determine_MIC Determine the lowest concentration with no visible growth Visual_Assessment->Determine_MIC

Physical properties of Cinnoline-4-carboxylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Cinnoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its melting point and solubility characteristics, alongside standardized experimental protocols for their determination.

Core Physical Properties

This compound presents as a powder at room temperature. Key physical data are summarized in the table below.

Physical PropertyValueSource
Melting Point 175 °C (with decomposition)Sigma-Aldrich

Solubility Profile

SolventQuantitative SolubilityQualitative Assessment
Water Data not availableLikely sparingly soluble to insoluble
Ethanol Data not availableLikely sparingly soluble
DMSO Data not availableLikely soluble
Acetone Data not availableLikely sparingly soluble

Experimental Protocols

The following sections describe standardized methodologies for the determination of the physical properties discussed above.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C). A broad melting range can indicate the presence of impurities.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO, acetone) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Synthetic Workflow Visualization

The synthesis of quinoline-4-carboxylic acids, which are structurally related to this compound, is often achieved through multicomponent reactions. The Doebner reaction is a classic example, providing a pathway to this class of compounds. The following diagram illustrates the general workflow of the Doebner reaction.

Doebner_Reaction_Workflow Reactants Reactants: - Aniline - Aldehyde - Pyruvic Acid Mixing Mixing in Solvent (e.g., Ethanol) Reactants->Mixing Heating Heating / Reflux Mixing->Heating Reaction Doebner Reaction Heating->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Reaction Completion Isolation Product Isolation (e.g., Filtration) Cooling->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Product Quinoline-4-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of Quinoline-4-carboxylic acid via the Doebner reaction.

Spectroscopic Profile of Cinnoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Cinnoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of key chemical information.

Molecular Structure and Overview

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1][2][3] Its structure, featuring a cinnoline core with a carboxylic acid substituent at the 4-position, is of interest in medicinal chemistry. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely available in public literature. However, based on the known chemical shifts of cinnoline and related derivatives, a predicted spectrum can be outlined.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H39.3 - 9.5s
H58.4 - 8.6d
H88.2 - 8.4d
H6, H77.8 - 8.1m
COOH13.0 - 14.0br s

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C4145 - 155
C8a140 - 150
C3135 - 145
C4a125 - 135
C6125 - 135
C7120 - 130
C8120 - 130
C5115 - 125
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic acid)1680 - 1720Strong
C=C, C=N (Aromatic)1450 - 1600Medium to Strong
C-O (Carboxylic acid)1200 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through prediction databases.[4] The primary fragmentation pathway is anticipated to involve the loss of the carboxylic acid group.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]⁺174.04
[M+H]⁺175.05
[M+Na]⁺197.03
[M-H]⁻173.04

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Use a 100 MHz or higher NMR spectrometer.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters (for ESI-MS) :

    • Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

    • Set the instrument to operate in both positive and negative ion modes to detect various adducts.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Spectroscopic Analysis Workflow

cluster_workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation

cluster_fragmentation Predicted ESI-MS Fragmentation of this compound M_H [M+H]⁺ m/z = 175.05 M_H_H2O [M+H-H₂O]⁺ m/z = 157.04 M_H->M_H_H2O - H₂O M_H_COOH [M-COOH]⁺ m/z = 130.05 M_H->M_H_COOH - COOH M_H_CO [M+H-CO]⁺ m/z = 147.05 M_H->M_H_CO - CO

Caption: Predicted fragmentation pathways for this compound in ESI-MS.

References

Cinnoline-4-carboxylic Acid: A Core Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family, a class of benzodiazines characterized by a fused benzene and pyridazine ring system. The presence of the carboxylic acid group at the 4-position provides a crucial handle for synthetic modifications, making it a valuable building block in the design and synthesis of novel compounds with diverse biological activities. While less explored than its quinoline analogue, this compound and its derivatives have shown promise in various fields, from medicinal chemistry to agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactions, and biological role of this compound, with a focus on experimental details and quantitative data to support further research and development.

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of other heterocyclic acids. However, historical and modern synthetic routes provide a basis for its preparation. The primary methods involve the construction of the cinnoline ring system through cyclization reactions.

The Richter Cinnoline Synthesis

The most classical approach to the cinnoline ring system is the Richter synthesis, which involves the diazotization of an o-aminoarylacetylene followed by cyclization. While the original reaction often leads to 4-hydroxycinnoline derivatives, modifications to the starting materials can, in principle, yield the desired this compound.

The general mechanism involves the formation of a diazonium salt from an ortho-substituted aniline. This is followed by an intramolecular cyclization where the diazonium group is attacked by the acetylenic bond.

Logical Workflow for the Richter Synthesis

cluster_start Starting Material Preparation cluster_reaction Reaction Sequence cluster_product Product Formation o-Aminoarylpropiolic_acid o-Aminoarylpropiolic Acid Derivative Diazotization Diazotization (NaNO₂, aq. acid) o-Aminoarylpropiolic_acid->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Cinnoline_Product Substituted Cinnoline Derivative Cyclization->Cinnoline_Product

Caption: Generalized workflow of the Richter Cinnoline Synthesis.

Synthesis from 4-Methylcinnoline

An alternative and potentially more direct route to this compound involves the oxidation of a pre-formed cinnoline precursor, specifically 4-methylcinnoline. This multi-step synthesis begins with the construction of the 4-methylcinnoline core, followed by functional group manipulation.

Experimental Protocol: Synthesis via Oxidation of 4-Methylcinnoline (Hypothetical)

Step 1: Synthesis of 4-Methylcinnoline

The synthesis of 4-methylcinnoline can be achieved through various established methods for cinnoline ring formation, such as the Widman-Stoermer synthesis.

Step 2: Condensation with Benzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylcinnoline (1 equivalent) in a suitable high-boiling solvent such as acetic anhydride.

  • Addition of Reagent: Add freshly distilled benzaldehyde (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The expected product is 4-styrylcinnoline.

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Oxidative Cleavage to this compound

  • Reaction Setup: Suspend the 4-styrylcinnoline (1 equivalent) from the previous step in a mixture of a suitable solvent (e.g., a mixture of pyridine and water or acetone).

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (a strong oxidizing agent) portion-wise to the suspension. The reaction is exothermic and the temperature should be monitored.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 3-4. The this compound should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified this compound.

Reaction Pathway from 4-Methylcinnoline

4_Methylcinnoline 4-Methylcinnoline Condensation Condensation 4_Methylcinnoline->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation 4_Styrylcinnoline 4-Styrylcinnoline Condensation->4_Styrylcinnoline Oxidation Oxidation 4_Styrylcinnoline->Oxidation KMnO4 KMnO₄ KMnO4->Oxidation Cinnoline_4_carboxylic_acid This compound Oxidation->Cinnoline_4_carboxylic_acid

Caption: Synthetic route to this compound from 4-Methylcinnoline.

Reactions of this compound

The carboxylic acid functionality of this compound allows for a range of chemical transformations, enabling the synthesis of a variety of derivatives.

Formation of Esters and Amides

Standard esterification and amidation reactions can be performed on this compound. These reactions are crucial for creating derivatives with modified pharmacokinetic properties and for introducing further functional groups.

Experimental Protocol: Esterification (General Procedure)

  • Activation: Suspend this compound (1 equivalent) in a suitable alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the crude ester, which can be purified by chromatography or distillation.

Formation of N-Oxides

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This modification can significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocol: N-Oxide Formation (General Procedure)

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

  • Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash with a basic solution to remove acidic byproducts, dry the organic layer, and evaporate the solvent. Purify the resulting N-oxide by recrystallization or chromatography.

Biological Role and Applications

While research on this compound is not as extensive as for some other heterocyclic systems, emerging evidence and patent literature point towards its potential in agrochemicals and medicinal chemistry.

Herbicidal Activity

Several patents have disclosed the use of cinnoline derivatives, including those derived from a carboxylic acid scaffold, as herbicides.[1][2][3] These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and plant death. The specific mechanism of action is often not fully elucidated in the patent literature but highlights a key area for further investigation.

Potential in Drug Discovery

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Anticancer: Some cinnoline derivatives have been investigated for their potential as anticancer agents.

  • Antimicrobial: The cinnoline nucleus is present in some compounds with antibacterial and antifungal properties.

  • CNS Activity: Certain cinnoline derivatives have been shown to interact with targets in the central nervous system.

The carboxylic acid group of this compound can act as a key pharmacophoric element or as a point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data

Quantitative data for this compound itself is scarce in the public domain. The following table summarizes known physical properties.

PropertyValueSource
CAS Number21905-86-2Commercial Suppliers
Molecular FormulaC₉H₆N₂O₂Commercial Suppliers
Molecular Weight174.16 g/mol Commercial Suppliers
Melting Point175 °C (decomposition)Commercial Suppliers

Further research is required to populate tables with quantitative biological data such as IC₅₀ values for various biological targets.

Conclusion

This compound represents a versatile and promising scaffold in heterocyclic chemistry. While detailed experimental protocols and extensive biological data are still emerging, the foundational synthetic routes and the known biological activities of the broader cinnoline class suggest that this compound holds significant potential for the development of new pharmaceuticals and agrochemicals. This guide provides a starting point for researchers looking to explore the chemistry and applications of this intriguing molecule, highlighting the need for further investigation to fully unlock its potential.

References

The Pharmacological Potential of Cinnolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of cinnolines, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Potential of Cinnoline Derivatives

Cinnoline-based compounds have exhibited significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in oncogenic signaling pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected cinnoline derivatives against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Dihydrobenzo[h]cinnoline-5,6-dionesKB (epidermoid carcinoma)< 5--
Dihydrobenzo[h]cinnoline-5,6-dionesHep-G2 (hepatoma)< 5--
4-NO2C6H4 substituted dihydrobenzo[h]cinnoline-5,6-dioneKB (epidermoid carcinoma)0.56--
4-NO2C6H4 substituted dihydrobenzo[h]cinnoline-5,6-dioneHep-G2 (hepatoma)0.77--
Triazepinocinnoline derivative (Compound 7)MCF-7 (breast cancer)0.049--
Quinoline-chalcone derivative (12e)MGC-803 (gastric cancer)1.385-Fu6.22
Quinoline-chalcone derivative (12e)HCT-116 (colon cancer)5.345-Fu10.4
Quinoline-chalcone derivative (12e)MCF-7 (breast cancer)5.215-Fu11.1
Phenylsulfonylurea derivative (7)HepG-2 (liver cancer)2.71--
Phenylsulfonylurea derivative (7)A549 (lung cancer)7.47--
Phenylsulfonylurea derivative (7)MCF-7 (breast cancer)6.55--

Antimicrobial Potential of Cinnoline Derivatives

Cinnoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Halogen-substituted derivatives, in particular, have shown potent antimicrobial effects.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected cinnoline derivatives against various microbial strains.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Halogen substituted cinnoline sulphonamidesP. aeruginosa, E. coli, B. subtilis, S. aureusPotent at lower concentrationsNorfloxacin-
Halogen substituted cinnoline sulphonamidesC. albicans, A. nigerPotent at lower concentrationsGriseofulvin-
Cinnoline derivative (CN-7)E. coli12.5--
Cinnoline derivatives (11, 12)M. tuberculosis H37Rv12.5--
2-sulfoether-4-quinolone derivative (15)S. aureus0.8 µM--
2-sulfoether-4-quinolone derivative (15)B. cereus0.8 µM--
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2--
Quinoline-based hydroxyimidazolium hybrid (7a)M. tuberculosis H37Rv20--
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10--

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cinnoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This protocol describes the Kirby-Bauer disk diffusion method for determining the antimicrobial susceptibility of bacteria.[1]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains

  • Sterile saline or broth

  • Sterile cotton swabs

  • Filter paper disks (6 mm)

  • Cinnoline derivatives

  • Standard antibiotic disks

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the cinnoline derivatives. Aseptically place the impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Signaling Pathways and Mechanisms of Action

Several cinnoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression and other diseases. Understanding their interaction with these signaling pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration.[2] Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[2] Some cinnoline derivatives have been shown to inhibit c-Met kinase activity.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Cinnoline_Inhibitor Cinnoline Derivative (c-Met Inhibitor) Cinnoline_Inhibitor->cMet RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Migration Cell Migration STAT3->Migration MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: The HGF/c-Met signaling pathway and the inhibitory action of cinnoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers.[1] Cinnoline derivatives have been developed as PI3K inhibitors.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Cinnoline_Inhibitor Cinnoline Derivative (PI3K Inhibitor) Cinnoline_Inhibitor->PI3K PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth S6K1->Cell_Growth Cell_Proliferation Cell Proliferation _4EBP1->Cell_Proliferation inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline derivatives.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents from a cinnoline library typically follows a structured workflow, from initial screening to mechanism of action studies.

Anticancer_Drug_Discovery_Workflow Cinnoline_Library Cinnoline Compound Library Primary_Screening Primary Screening (e.g., MTT Assay) Cinnoline_Library->Primary_Screening Hit_Compounds Hit Compounds (Active) Primary_Screening->Hit_Compounds Inactive_Compounds Inactive Compounds Primary_Screening->Inactive_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Secondary_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Secondary_Assays->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Kinase_Inhibition_Assay Kinase Inhibition Assays (e.g., c-Met, PI3K) Mechanism_of_Action->Kinase_Inhibition_Assay Western_Blot Western Blot for Signaling Proteins Mechanism_of_Action->Western_Blot Lead_Compound Lead Compound Identification Kinase_Inhibition_Assay->Lead_Compound Western_Blot->Lead_Compound

Caption: A typical workflow for the screening and characterization of anticancer cinnoline derivatives.

Conclusion

The cinnoline scaffold represents a versatile and promising platform for the discovery of new pharmacological agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the therapeutic potential of this heterocyclic system. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of cinnoline derivatives into clinically effective therapies. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

A Comparative Structural and Functional Analysis of Cinnoline-4-carboxylic Acid and Quinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the bicyclic aromatic systems of quinoline and cinnoline have garnered significant attention due to their versatile pharmacological profiles. This technical guide provides an in-depth comparative analysis of two key isomers: cinnoline-4-carboxylic acid and quinoline-4-carboxylic acid. While structurally similar, the nuanced difference in the placement of a nitrogen atom imparts distinct physicochemical and biological properties, influencing their potential as scaffolds in drug design and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structure, synthesis, and biological activities, supported by experimental data and methodologies.

Structural Comparison

This compound and quinoline-4-carboxylic acid are structural isomers, both possessing a carboxylic acid moiety at the 4-position of a bicyclic heteroaromatic system. The core distinction lies in the arrangement of the nitrogen atoms within the heterocyclic ring. Quinoline contains a single nitrogen atom at position 1, while cinnoline is a 1,2-diazanaphthalene, featuring two adjacent nitrogen atoms at positions 1 and 2. This fundamental difference in the electronic distribution within the aromatic system has profound implications for the molecules' properties.

G cluster_cinnoline This compound cluster_quinoline Quinoline-4-carboxylic acid cinnoline cinnoline quinoline quinoline

Figure 1: Chemical structures of this compound and Quinoline-4-carboxylic acid.

Physicochemical Properties: A Comparative Table

The arrangement of nitrogen atoms significantly influences the physicochemical characteristics of these molecules, such as their acidity, basicity, and solubility. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundQuinoline-4-carboxylic acidReferences
Molecular Formula C₉H₆N₂O₂C₁₀H₇NO₂[1][2]
Molecular Weight 174.16 g/mol 173.17 g/mol [3][4]
Melting Point 175 °C (decomposes)254-255 °C
pKa (acidic) Not available~3.61 (predicted)[5]
pKa (basic) Not available~1.86 (predicted)[5]
Predicted logP 1.21.63[5][6]
Solubility Not availableDMSO: 34 mg/mL[7]

Synthesis Methodologies and Experimental Protocols

The synthesis of these isomeric carboxylic acids relies on distinct classical reactions in heterocyclic chemistry.

Synthesis of Quinoline-4-carboxylic Acid

The preparation of quinoline-4-carboxylic acid and its derivatives is well-established, with the Doebner reaction and the Pfitzinger reaction being the most prominent methods.[8]

Experimental Protocol: The Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]

  • Reactants:

    • Aniline (or a substituted aniline)

    • Benzaldehyde (or another aromatic aldehyde)

    • Pyruvic acid

    • Solvent (e.g., ethanol)

    • Catalyst (optional, e.g., BF₃·THF)[9]

  • Procedure:

    • In a round-bottom flask, dissolve the aniline and benzaldehyde in ethanol.

    • Add pyruvic acid to the mixture.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

G cluster_workflow Doebner Reaction Workflow start Start reactants Mix Aniline, Aldehyde, and Pyruvic Acid in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Collect Product cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize for Purification wash->purify end End purify->end

Figure 2: Generalized workflow for the Doebner synthesis of Quinoline-4-carboxylic acid.

Synthesis of this compound

Conceptual Experimental Protocol: A Richter-type Synthesis

This conceptual protocol is based on the cyclization of a diazonium salt derived from an ortho-alkynyl aniline derivative.

  • Reactants:

    • 2-amino-phenylpropiolic acid

    • Sodium nitrite

    • Hydrochloric acid

    • Water

  • Procedure:

    • Dissolve 2-amino-phenylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization should proceed to form 4-hydroxycinnoline-3-carboxylic acid.

    • The 4-hydroxycinnoline-3-carboxylic acid can then be subjected to further reactions to yield this compound, although the specific steps for this transformation are not detailed in the available literature.

Biological Activities and Therapeutic Potential

Both quinoline and cinnoline scaffolds are present in a multitude of biologically active compounds. Their derivatives have shown promise in various therapeutic areas.

Quinoline-4-carboxylic Acid and its Derivatives

The quinoline-4-carboxylic acid moiety is a well-known pharmacophore, particularly in the realm of antimicrobial and anticancer agents.

  • Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have demonstrated potent anticancer activity. A key mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for de novo pyrimidine biosynthesis.[10] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[10] Some derivatives have shown IC₅₀ values in the nanomolar range against DHODH.[10][11] Additionally, certain derivatives act as SIRT3 inhibitors and have shown potent inhibitory activity against leukemic cell lines.[5][12]

  • Antimicrobial Activity: The quinoline core is central to the quinolone class of antibiotics. While the parent quinoline-4-carboxylic acid has limited antibacterial activity, its derivatives have been developed into potent broad-spectrum antibacterial agents. These compounds typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Some derivatives have shown Minimum Inhibitory Concentration (MIC) values in the µg/mL range against various bacterial strains.[13]

This compound and its Derivatives

The cinnoline scaffold is also a valuable pharmacophore, with its derivatives exhibiting a wide range of biological activities.

  • Anticancer Activity: Cinnoline derivatives have been investigated as potential anticancer agents. Some have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks) , with IC₅₀ values in the micromolar range against human tumor cell lines.[14] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Other Biological Activities: The cinnoline nucleus is present in compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

G cluster_q4ca Quinoline-4-carboxylic Acid Derivatives cluster_c4ca Cinnoline Derivatives q4ca Quinoline-4-carboxylic Acid Derivatives dhodh DHODH Inhibition q4ca->dhodh sirt3 SIRT3 Inhibition q4ca->sirt3 dna_gyrase DNA Gyrase/ Topoisomerase IV Inhibition q4ca->dna_gyrase pyrimidine Pyrimidine Synthesis ↓ dhodh->pyrimidine anticancer Anticancer Effects sirt3->anticancer dna_rep Bacterial DNA Replication ↓ dna_gyrase->dna_rep cell_cycle Cell Cycle Arrest pyrimidine->cell_cycle cell_cycle->anticancer antimicrobial Antimicrobial Effects dna_rep->antimicrobial c4ca Cinnoline Derivatives pi3k PI3K Inhibition c4ca->pi3k akt Akt Pathway ↓ pi3k->akt cell_growth Cell Growth & Survival ↓ akt->cell_growth anticancer_c Anticancer Effects cell_growth->anticancer_c

Figure 3: Simplified signaling pathways associated with derivatives of Quinoline-4-carboxylic acid and Cinnoline.

Conclusion

This compound and quinoline-4-carboxylic acid, while simple isomeric variations, present distinct profiles for drug discovery. Quinoline-4-carboxylic acid is a well-trodden path with established synthetic routes and a wealth of biological data, particularly in the development of anticancer and antimicrobial agents targeting well-defined enzymes like DHODH and DNA gyrase. The this compound scaffold, while less explored, offers a unique electronic and steric landscape, with its derivatives showing promise as inhibitors of key signaling molecules like PI3Ks. For drug development professionals, the choice between these two scaffolds will depend on the therapeutic target and the desired physicochemical properties. The established foundation of quinoline chemistry provides a robust platform for analog development, while the relative novelty of cinnoline-based therapeutics may offer opportunities for discovering compounds with novel mechanisms of action. Further research into the direct comparative biological activities of the parent compounds and the development of efficient synthetic routes for this compound are warranted to fully exploit its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cinnoline-4-carboxylic Acid from o-Aminoaryl Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. This document provides detailed application notes and experimental protocols for a robust two-step synthesis of this compound, commencing from readily available o-aminoaryl alkynes. The synthetic strategy hinges on the von Richter cinnoline synthesis to form a key 4-halocinnoline intermediate, which is subsequently converted to the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound from an o-aminoaryl alkyne is proposed as a two-step process:

  • Step 1: von Richter Cyclization. Diazotization of an o-aminoaryl alkyne in the presence of a hydrohalic acid (e.g., HCl or HBr) leads to the formation of an o-alkynylaryldiazonium salt. This intermediate undergoes spontaneous intramolecular cyclization to yield a 4-halocinnoline. This reaction provides a versatile entry point to the cinnoline core with a handle for further functionalization at the 4-position.

  • Step 2: Carboxylation of 4-Halocinnoline. The 4-halocinnoline intermediate can be converted to this compound via two primary methods:

    • Method A: Palladium-Catalyzed Carbonylation. This involves the use of a palladium catalyst and carbon monoxide (or a CO surrogate) to introduce the carboxylic acid moiety.

    • Method B: Grignard Reaction with Carbon Dioxide. This classic organometallic approach involves the formation of a cinnolin-4-yl Grignard reagent, followed by its reaction with solid carbon dioxide (dry ice).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 4-Halocinnolines via von Richter Cyclization

Starting MaterialHalogenating AgentSolventReaction TimeYield (%)Reference
2-EthynylanilineHCl / NaNO₂Acetone1 h60-75Adapted from[1]
2-EthynylanilineHBr / NaNO₂Acetone1 h70-85Adapted from[1]
Substituted 2-ethynylanilinesHCl or HBr / NaNO₂Acetone/Diethyl ether0.5 - 2 h55-90[1]

Table 2: Comparison of Carboxylation Methods for 4-Halocinnolines

MethodKey ReagentsTypical SolventsTypical TemperaturePlausible Yield (%)
Palladium-Catalyzed CarbonylationPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), CO source, BaseDMF, Dioxane80 - 120 °C60-85
Grignard ReactionMg turnings, Dry CO₂THF, Diethyl ether-78 °C to rt50-70

Experimental Protocols

Step 1: Synthesis of 4-Chloro-cinnoline from 2-Ethynylaniline

Materials:

  • 2-Ethynylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetone

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethynylaniline (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (3.0 eq).

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-cinnoline.

Step 2, Method A: Synthesis of this compound via Palladium-Catalyzed Carbonylation

Materials:

  • 4-Chloro-cinnoline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Formate (as a CO source)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a pressure vessel, add 4-chloro-cinnoline (1.0 eq), palladium(II) acetate (0.05 eq), dppf (0.1 eq), sodium formate (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Pressurize the vessel with carbon monoxide gas (1 atm) or use a CO surrogate.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC.

  • Cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Step 2, Method B: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Chloro-cinnoline

  • Magnesium (Mg) turnings

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a solution of 4-chloro-cinnoline (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation. Gentle heating may be required.

  • Once the reaction has initiated (disappearance of the iodine color and gentle reflux), add the remaining solution of 4-chloro-cinnoline dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, place crushed dry ice and add the prepared Grignard reagent solution slowly via cannula.

  • Allow the mixture to warm to room temperature, and then quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Synthesis_Workflow Start o-Aminoaryl Alkyne Step1 Step 1: von Richter Cyclization (Diazotization & Cyclization) Start->Step1 Intermediate 4-Halocinnoline Step1->Intermediate Step2A Step 2A: Pd-Catalyzed Carbonylation Intermediate->Step2A Step2B Step 2B: Grignard Reaction + CO2 Intermediate->Step2B End This compound Step2A->End Step2B->End

Caption: Synthetic workflow for this compound.

Richter_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Intramolecular Cyclization o_aminoaryl_alkyne o-Aminoaryl Alkyne diazonium_salt o-Alkynylaryldiazonium Salt o_aminoaryl_alkyne->diazonium_salt NaNO2, HX vinyl_cation Vinyl Cation Intermediate diazonium_salt->vinyl_cation -N2 halocinnoline 4-Halocinnoline vinyl_cation->halocinnoline +X-

Caption: Mechanism of the von Richter Cyclization.

Carboxylation_Pathways cluster_pd Pd-Catalyzed Carbonylation cluster_grignard Grignard Reaction Intermediate 4-Halocinnoline pd_cycle Oxidative Addition CO Insertion Reductive Elimination Intermediate->pd_cycle Pd(0), CO grignard_reagent Cinnolin-4-yl Grignard Reagent Intermediate->grignard_reagent Mg, THF Final_Product This compound pd_cycle->Final_Product Workup carboxylate Carboxylate Salt grignard_reagent->carboxylate CO2 carboxylate->Final_Product H3O+ Workup

Caption: Carboxylation pathways from 4-Halocinnoline.

References

Application Notes and Protocols for the Richter Cinnoline Synthesis of Substituted Cinnolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Richter cinnoline synthesis for the preparation of substituted cinnolines, compounds of significant interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, quantitative data on reaction yields, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classic method for the synthesis of the cinnoline scaffold. The reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid derivative. Subsequent decarboxylation can yield the corresponding 4-hydroxycinnoline. This synthetic route is particularly valuable for accessing a variety of substituted cinnolines, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1] Some cinnoline derivatives are even under evaluation in clinical trials.[1]

Data Presentation: Reaction Yields

The yield of the Richter cinnoline synthesis can be influenced by the nature and position of substituents on the starting aniline. The following table summarizes representative yields for the synthesis of various substituted 4-hydroxycinnolines.

Starting Material (Substituted o-Aminophenylpropiolic Acid)Product (Substituted 4-Hydroxycinnoline)Reaction ConditionsYield (%)Reference
o-Aminophenylpropiolic acid4-HydroxycinnolineDiazotization followed by heating in aqueous solutionModerate[2]
5-Chloro-2-aminophenylpropiolic acid6-Chloro-4-hydroxycinnolineDiazotization, cyclizationGood[3]
5-Bromo-2-aminophenylpropiolic acid6-Bromo-4-hydroxycinnolineDiazotization, cyclizationGood[3]
5-Methoxy-2-aminophenylpropiolic acid6-Methoxy-4-hydroxycinnolineDiazotization, cyclizationModerate to Good[3]
2-Amino-5-nitrophenylpropiolic acid6-Nitro-4-hydroxycinnolineDiazotization, cyclizationLower yields often observed[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the Richter cinnoline synthesis.

Protocol 1: Synthesis of 4-Hydroxycinnoline from o-Aminophenylpropiolic Acid

This protocol is a foundational example of the Richter synthesis.

Materials:

  • o-Aminophenylpropiolic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amino acid. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

  • Cyclization:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for several hours. The progress of the cyclization can be monitored by the evolution of nitrogen gas, which should eventually cease.

    • Gentle heating may be applied to facilitate the cyclization, but this should be done with caution as diazonium salts can be unstable.

  • Isolation and Purification:

    • The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration.

    • Wash the precipitate with cold water to remove any remaining salts.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.

    • For the synthesis of 4-hydroxycinnoline, the intermediate carboxylic acid can be decarboxylated by heating it above its melting point.

Protocol 2: Synthesis of 6-Chloro-4-hydroxycinnoline

This protocol illustrates the synthesis of a halogen-substituted cinnoline.

Materials:

  • 5-Chloro-2-aminophenylpropiolic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend 5-chloro-2-aminophenylpropiolic acid in water and cool to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid while keeping the temperature below 10 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature.

  • Cyclization and Isolation:

    • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen ceases.

    • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • The crude 6-chloro-4-hydroxycinnoline-3-carboxylic acid can be purified by recrystallization. Subsequent decarboxylation can be achieved by heating.

Visualizations

Experimental Workflow: Richter Cinnoline Synthesis

G Experimental Workflow for Richter Cinnoline Synthesis cluster_prep Starting Material Preparation cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_workup Work-up and Purification start Substituted o-Aminoarylpropiolic Acid dissolve Dissolve in Acid (e.g., HCl, H2SO4) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite warm Warm to Room Temperature / Gentle Heating add_nitrite->warm stir Stir until N2 evolution ceases warm->stir filter Filter Precipitate stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize product Substituted 4-Hydroxycinnoline-3-carboxylic Acid recrystallize->product

Caption: A generalized workflow for the Richter synthesis of substituted cinnolines.

Signaling Pathway: Cinnoline Derivatives as PI3K Inhibitors

Cinnoline derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/Akt signaling pathway.[4] This pathway is crucial in regulating cell proliferation, growth, survival, and metabolism, and its dysregulation is often implicated in cancer.

G PI3K/Akt Signaling Pathway and Inhibition by Cinnoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Functions Cell Proliferation, Survival, Growth mTORC1->Cell_Functions Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibition

References

One-Pot Synthesis of Cinnoline-4-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Date] December 28, 2025

[Version] 1.0

Introduction

Cinnoline-4-carboxylic acid and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The cinnoline scaffold is a key pharmacophore in molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Application Notes

The one-pot synthesis of this compound derivatives offers a streamlined and efficient alternative to traditional multi-step synthetic routes. By combining several reaction steps into a single procedure without the isolation of intermediates, this approach saves time, reduces solvent waste, and can lead to higher overall yields. The primary strategy detailed herein is a proposed one-pot reaction sequence involving a Knoevenagel condensation, followed by a reductive cyclization and subsequent saponification. This methodology allows for the synthesis of a variety of substituted Cinnoline-4-carboxylic acids from readily available starting materials.

Key Advantages of the One-Pot Approach:

  • Efficiency: Reduces reaction time and simplifies the overall synthetic process.

  • Atom Economy: Minimizes the loss of material between steps.

  • Cost-Effectiveness: Lower consumption of solvents and reagents.

  • Environmental Friendliness: Reduced generation of chemical waste.

Potential Applications of this compound Derivatives:

Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities. While specific activities for many this compound derivatives are still under investigation, the core scaffold is associated with:

  • Anticancer Activity: Some cinnoline compounds have shown potential as antitumor agents.

  • Antibacterial and Antifungal Activity: The heterocyclic nature of cinnolines makes them promising candidates for the development of new antimicrobial agents.

  • Anti-inflammatory Effects: Certain cinnoline derivatives have demonstrated anti-inflammatory properties.

  • Central Nervous System (CNS) Activity: Some studies have indicated that cinnoline derivatives may act as CNS agents.

Experimental Protocols

This section provides a detailed protocol for a proposed one-pot synthesis of this compound derivatives.

Method 1: One-Pot Synthesis from Substituted 2-Nitrobenzaldehydes and Diethyl Malonate

This method involves an initial Knoevenagel condensation between a substituted 2-nitrobenzaldehyde and diethyl malonate, followed by a reductive cyclization of the resulting nitro group and subsequent saponification of the ester to yield the final carboxylic acid.

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Piperidine (0.2 equiv)

  • Ethanol (solvent)

  • Iron powder (Fe, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 2.0 equiv)

  • Sodium hydroxide (NaOH, 3.0 equiv)

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Knoevenagel Condensation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-nitrobenzaldehyde (1.0 equiv), diethyl malonate (1.2 equiv), and piperidine (0.2 equiv) in ethanol.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add water to the reaction mixture, followed by iron powder (5.0 equiv) and ammonium chloride (2.0 equiv).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reduction and cyclization can be monitored by TLC.

  • Saponification: After completion of the cyclization, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3.0 equiv) in water.

  • Heat the mixture to reflux and stir for 2-3 hours to facilitate the hydrolysis of the ester.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated this compound derivative is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the pure product.

Data Presentation

The following table summarizes the expected yields for a range of substituted this compound derivatives synthesized via the proposed one-pot protocol. Please note that these are estimated yields based on similar multi-step syntheses and may vary.

EntrySubstituent (R) on 2-NitrobenzaldehydeProductExpected Yield (%)
1HThis compound60-75
26-Chloro6-Chlorothis compound55-70
37-Methoxy7-Methoxythis compound65-80
48-Methyl8-Methylthis compound60-75

Mandatory Visualization

Diagram 1: Experimental Workflow for One-Pot Synthesis

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A Substituted 2-Nitrobenzaldehyde + Diethyl Malonate + Piperidine in Ethanol B Knoevenagel Condensation (Reflux, 2-4h) A->B Heat C Intermediate: 2-(2-Nitrobenzylidene)malonic acid diethyl ester B->C D Reductive Cyclization (Fe/NH4Cl, Reflux, 4-6h) C->D Add Fe, NH4Cl, H2O E Intermediate: 4-Hydroxy-3-ethoxycarbonyl-3,4-dihydrocinnoline D->E F Saponification (NaOH, Reflux, 2-3h) E->F Add NaOH G Crude this compound sodium salt F->G H Filtration G->H Cool & Filter I Acidification (HCl) H->I J Precipitation I->J K Filtration & Drying J->K L Pure this compound Derivative K->L

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Diagram 2: Proposed Signaling Pathway Inhibition

G A Cinnoline-4-carboxylic acid derivative B Putative Kinase Target (e.g., Tyrosine Kinase) A->B Inhibition C Downstream Signaling Proteins B->C Phosphorylation D Cell Proliferation & Survival C->D E Apoptosis D->E Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway by a this compound derivative.

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinoline-4-carboxylic acids utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The protocols outlined below are based on established synthetic routes, including the Doebner, Pfitzinger, and Gould-Jacobs reactions, adapted for microwave conditions.

Introduction

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. They form the core scaffold of numerous antibacterial agents (e.g., nalidixic acid) and exhibit a wide range of other biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Traditional methods for their synthesis often require harsh reaction conditions and prolonged heating. Microwave irradiation provides a powerful alternative for the rapid and efficient synthesis of these valuable compounds.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct and efficient heating of the reaction mixture leads to:

  • Rapid Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][2]

  • Higher Yields: Improved reaction kinetics and reduced side reactions can lead to significantly higher isolated yields of the desired product.[1][2]

  • Greener Chemistry: The use of smaller amounts of solvent or even solvent-free conditions is often possible, reducing the environmental impact.[3][4]

  • Improved Purity: Shorter reaction times at high temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction mixtures and simpler purification.

Key Synthetic Strategies

Several classical named reactions for the synthesis of quinoline-4-carboxylic acids have been successfully adapted to microwave-assisted conditions.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[5] Microwave irradiation significantly accelerates this process.[6]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to afford quinoline-4-carboxylic acids.[7] This method is particularly useful for accessing a variety of substituted quinolines. Microwave-assisted Pfitzinger reactions have been shown to be rapid and efficient.[7][8]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[9][10] Microwave heating can dramatically shorten the high-temperature cyclization step.[11][12][13]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives based on the key strategies discussed.

Reaction NameReactantsCatalyst/SolventMicrowave ConditionsReaction TimeYield (%)Reference
Doebner Reaction Aromatic aldehydes, substituted anilines, pyruvic acidp-TSA / Ethanol80 °C3 min50-80[1]
Doebner Reaction Aniline, 2-nitrobenzaldehyde, pyruvic acidTrifluoroacetic acid / EthanolNot specified0.5-3 minModerate[6]
Pfitzinger Reaction Isatin, 1-(p-tolyl)ethanonePotassium hydroxide / Ethanol-Water125 °CNot specifiedHigh[7]
Pfitzinger Reaction Isatins, acyclic/cyclic ketonesBasic mediumNot specifiedNot specifiedHigh[8]
Gould-Jacobs Reaction Aniline, diethyl ethoxymethylenemalonateNone (Neat)250-300 °C5-10 minup to 47
Three-Component Arylamine, arylaldehydes, methyl propiolateFe3O4-TDSN-Bi(III) / Solvent-free80 °CNot specified85-97[1]
Three-Component Anilines, aryl aldehydes, styrenep-sulfonic acid calixarene / Solvent-free200 °C20-25 min40-68[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of the Doebner reaction.

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine aniline (1 mmol), benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol).

  • Add ethanol (3 mL) as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 80 °C for 3 minutes.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Microwave-Assisted Pfitzinger Synthesis of 2-(p-tolyl)quinoline-4-carboxylic acid

This protocol is a representative example of the Pfitzinger reaction.

Materials:

  • Isatin

  • 1-(p-tolyl)ethanone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve isatin (1 mmol) and 1-(p-tolyl)ethanone (1.1 mmol) in a mixture of ethanol and water.

  • Add potassium hydroxide (2 mmol) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 125 °C for a specified time (optimization may be required, typically 5-20 minutes).[7]

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

  • Characterize the final product.

Protocol 3: Microwave-Assisted Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the cyclization step of the Gould-Jacobs reaction.

Materials:

  • Diethyl (anilinomethylene)malonate (pre-synthesized from aniline and diethyl ethoxymethylenemalonate)

  • Microwave synthesis vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place diethyl (anilinomethylene)malonate (2.0 mmol) into a 2.5 mL microwave vial equipped with a magnetic stirring bar.

  • Seal the vial and heat the mixture to 250 °C in a microwave synthesizer for 10 minutes.[11]

  • After cooling to room temperature, a precipitate will form.

  • Add ice-cold acetonitrile (3 mL), filter the solid product, and wash with additional cold acetonitrile.

  • Dry the resulting solid under vacuum.

  • The obtained ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed and decarboxylated in subsequent steps to yield the quinoline-4-carboxylic acid.

Mandatory Visualizations

experimental_workflow reagents Reactants & Catalyst solvent Solvent Addition (Optional) reagents->solvent vial Microwave Vial Assembly solvent->vial microwave Microwave Irradiation (Set Temperature, Time, Power) vial->microwave cooling Cooling to Room Temperature microwave->cooling isolation Product Isolation (Filtration/Extraction) cooling->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

doebner_reaction aniline Aniline imine_formation Imine Formation aniline->imine_formation aldehyde Aldehyde aldehyde->imine_formation pyruvic_acid Pyruvic Acid enamine_intermediate Enamine Intermediate imine_formation->enamine_intermediate [+ Pyruvic Acid] cyclization Intramolecular Cyclization enamine_intermediate->cyclization dehydration Dehydration cyclization->dehydration quinoline_acid Quinoline-4-Carboxylic Acid dehydration->quinoline_acid

Caption: Simplified reaction pathway for the Doebner synthesis.

pfitzinger_reaction isatin Isatin isatin_ring_opening Isatin Ring Opening isatin->isatin_ring_opening carbonyl Carbonyl Compound condensation Condensation carbonyl->condensation base Base (e.g., KOH) base->isatin_ring_opening isatin_ring_opening->condensation cyclization_dehydration Cyclization & Dehydration condensation->cyclization_dehydration quinoline_acid Quinoline-4-Carboxylic Acid cyclization_dehydration->quinoline_acid

Caption: Simplified reaction pathway for the Pfitzinger synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inefficient microwave couplingUse a more polar solvent or a co-solvent with high dielectric loss.
Decomposition of reactants/productsLower the reaction temperature and/or shorten the irradiation time.
Incorrect stoichiometryRe-verify the molar ratios of the reactants.
Formation of Byproducts Side reactions due to excessive heatOptimize temperature and time; consider a lower power setting.
Impure starting materialsEnsure the purity of all reactants and solvents.
Reaction Stalls Deactivation of catalystUse a fresh batch of catalyst or increase the catalyst loading.
Insufficient energy inputGradually increase the reaction temperature or time.

Safety Precautions

  • Always use microwave-safe reaction vessels designed for chemical synthesis.

  • Never exceed the recommended volume or pressure limits of the reaction vessel.

  • Ensure the microwave synthesizer is properly ventilated.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware that reactions can proceed very rapidly, and pressure can build up quickly. Always start with small-scale reactions to establish safe operating parameters.

References

Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide array of therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4][5][6] These application notes provide a detailed overview of the Pfitzinger reaction, its mechanism, comprehensive experimental protocols, and a summary of reported yields.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][2] Although this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine.[1][2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Base Base (e.g., KOH) Imine Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Applications in Drug Development

The quinoline core is a versatile scaffold in medicinal chemistry, and the Pfitzinger reaction provides an efficient pathway to a diverse library of quinoline-4-carboxylic acids for drug discovery programs.[1][3] These compounds have shown significant potential in various therapeutic areas:

  • Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have demonstrated notable anticancer properties through mechanisms such as the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), as well as the disruption of tubulin polymerization.[4][7][8]

  • Antibacterial and Antiviral Agents: The quinoline scaffold is present in several antibacterial and antiviral drugs. The Pfitzinger reaction has been utilized in the synthesis of compounds with potential activity against HIV.[3][6]

  • Anti-inflammatory Properties: Certain quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory effects.[9]

Data Presentation: Reaction Yields

The following tables summarize the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction with different carbonyl compounds and isatin derivatives under conventional heating conditions.

Table 1: Reaction of Isatin with Various Ketones

Carbonyl CompoundProductYield (%)Reference
Acetone2-Methylquinoline-4-carboxylic acid>60[10]
Butanone2,3-Dimethylquinoline-4-carboxylic acid~89[10]
Acetophenone2-Phenylquinoline-4-carboxylic acid-[11]
4-Acetylbiphenyl2-(Biphenyl-4-yl)-quinoline-4-carboxylic acid-[12]

Table 2: Reaction of Substituted Isatins with Ketones

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36 (basic), 86 (acidic)[13]
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid-[13]

Experimental Protocols

Safety Precautions: The Pfitzinger reaction involves the use of strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.[3]

Protocol 1: General Procedure for Quinoline-4-Carboxylic Acid Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[1][14]

Materials:

  • Isatin (or substituted isatin)

  • Appropriate carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or an ethanol/water mixture

  • Deionized water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl) or acetic acid

Procedure:

  • In a round-bottom flask, prepare a solution of the base (e.g., 0.2 mol KOH) in a suitable solvent such as ethanol or an ethanol/water mixture (e.g., 25 mL ethanol).[6][14]

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).[1]

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 79°C) and maintain for 24 hours.[1][3][14] Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[1]

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at a pH of 4-5).[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids

This protocol provides a more rapid and efficient synthesis using microwave irradiation.[1]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • 33% aqueous potassium hydroxide (KOH) solution

  • Ice-water mixture

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9 minutes.[1]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

  • Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to obtain the final product.[1]

Experimental Workflow

The general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction is illustrated below.

Pfitzinger_Workflow start Start reactants Mix Isatin, Carbonyl Compound, and Base in Solvent start->reactants reaction Heat (Conventional or Microwave) reactants->reaction workup Solvent Removal & Dissolution in Water reaction->workup extraction Extraction with Diethyl Ether workup->extraction precipitation Acidification and Precipitation extraction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification product Pure Quinoline-4-carboxylic Acid purification->product

References

Application Notes and Protocols for the Doebner Reaction in the Synthesis of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a classic multicomponent reaction in organic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid, providing a direct route to a molecular scaffold of significant interest in medicinal chemistry.[2][3] Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[4][5] Their role as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) further underscores their therapeutic potential.[6][7]

These application notes provide detailed protocols and relevant data for the synthesis of quinoline-4-carboxylic acid analogs using the Doebner reaction, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Mechanism

The precise mechanism of the Doebner reaction can vary, but it is generally accepted to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enol or enolate of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the formation of the final quinoline-4-carboxylic acid product.[1][2][8]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of quinoline-4-carboxylic acid analogs via the Doebner reaction. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary for specific substrates.

Protocol 1: Classical Doebner Reaction

This protocol is a standard procedure for the Doebner reaction, often carried out in a protic solvent like ethanol.

Materials:

  • Aniline (or substituted aniline)

  • Aromatic aldehyde

  • Pyruvic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

  • To the stirred solution, add pyruvic acid (1.0-1.2 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Doebner Reaction for Improved Yields

This modified protocol utilizes a catalyst and an alternative solvent system, which can be particularly beneficial for less reactive anilines, such as those with electron-withdrawing groups.[4][9]

Materials:

  • Aniline (or substituted aniline)

  • Aromatic aldehyde

  • Pyruvic acid (or sodium pyruvate)[9]

  • p-Toluenesulfonic acid (p-TSA) as a catalyst[9]

  • Ethylene glycol and water (dual solvent system)[9]

  • Standard laboratory equipment

Procedure:

  • In a round-bottom flask, suspend the aniline (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in a mixture of ethylene glycol and water.

  • Add a catalytic amount of p-TSA (e.g., 10-20 mol%).

  • Heat the mixture to a specified temperature (e.g., 50-100 °C).

  • Slowly add a solution of pyruvic acid or sodium pyruvate (1.1-1.5 equivalents) in water to the reaction mixture.[9]

  • Maintain the reaction at the set temperature and monitor its progress by TLC. This modified procedure can significantly reduce reaction times.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by filtration if it precipitates, or perform an appropriate aqueous workup followed by extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative examples of quinoline-4-carboxylic acid analogs synthesized via the Doebner reaction, showcasing the versatility of this method with various substituted anilines and aldehydes.

AnilineAldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
AnilineBenzaldehydeEthanol2475[4]
4-MethoxyanilineBenzaldehydeEthanol2482[4]
4-ChloroanilineBenzaldehydeBF₃·THF / MeCN2078[4]
4-(Trifluoromethoxy)anilineBenzaldehydeBF₃·THF / MeCN2085[4]
Aniline4-Methylbenzaldehydep-TSA / Ethylene glycol-water385[9]
4-ToluidineSalicylaldehydep-TSA / Ethylene glycol-water3.582[9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acid analogs using the Doebner reaction.

Doebner_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Mixing in Solvent (e.g., Ethanol or EG/H2O) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling Heating->Cooling Isolation Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Quinoline-4-Carboxylic Acid Analog Purification->Product

Caption: A generalized workflow for the Doebner reaction.

Signaling Pathway Diagram

Quinoline-4-carboxylic acid analogs have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] Inhibition of this pathway can lead to antiproliferative effects, making it an attractive target for cancer therapy.[7]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis CarbamoylPhosphate Carbamoyl Phosphate + L-Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor Quinoline-4-Carboxylic Acid Analog Inhibitor->DHODH Inhibition

Caption: Inhibition of the DHODH pathway by quinoline analogs.

References

Cinnoline-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Cinnoline-4-carboxylic acid is a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its rigid, nitrogen-containing core provides a valuable scaffold for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and protocols for the use of this compound in the synthesis of diverse molecular architectures, along with a summary of the biological activities of its derivatives.

Cinnoline and its derivatives have garnered attention for their wide range of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. The carboxylic acid functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis of this compound

The parent this compound can be synthesized through multi-step sequences, often starting from readily available precursors. One established method is the Richter cinnoline synthesis, which involves the cyclization of an o-aminoarylpropiolic acid. This typically proceeds through a 4-hydroxycinnoline-3-carboxylic acid intermediate, which can then be decarboxylated and the hydroxyl group removed to yield the desired product.[1]

A more direct precursor for derivatization is often a halogenated cinnoline, such as 4-chlorocinnoline, which can be prepared and subsequently carboxylated.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate for the synthesis of a variety of derivatives, with cinnoline-4-carboxamides being the most extensively studied class. These amides are typically prepared through standard amide coupling protocols.

General Protocol for Amide Coupling:

A robust method for the synthesis of cinnoline-4-carboxamides involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling can be achieved using peptide coupling reagents.

Protocol 1: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is often carried out at reflux to ensure complete conversion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude cinnoline-4-carbonyl chloride.

  • Amidation: The resulting acyl chloride is dissolved in a dry, aprotic solvent (e.g., DCM, THF) and reacted with the desired amine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction. The reaction is typically stirred at room temperature until completion.

Protocol 2: Direct Amide Coupling

  • To a solution of this compound in a suitable solvent (e.g., DMF, DCM), the desired amine, a coupling reagent (e.g., HATU, HBTU, EDC), and a non-nucleophilic base (e.g., DIPEA) are added.

  • The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • The crude product is then purified by standard techniques such as extraction and column chromatography.

The following diagram illustrates the general workflow for the synthesis of cinnoline-4-carboxamides from this compound.

G cluster_0 Synthesis of Cinnoline-4-carboxamides start This compound reagents Coupling Reagents (e.g., SOCl₂, HATU, EDC) start->reagents Activation amine Primary or Secondary Amine (R¹R²NH) reagents->amine Reaction product Cinnoline-4-carboxamide amine->product Amide Bond Formation purification Work-up and Purification product->purification

Caption: General workflow for the synthesis of cinnoline-4-carboxamides.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with notable results in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have reported the synthesis of substituted 4-aminocinnoline-3-carboxamides and their evaluation as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The minimum inhibitory concentrations (MICs) for a selection of these compounds are summarized in the table below.

Compound TypeTarget OrganismMIC Range (µg/mL)
4-Aminocinnoline-3-carboxamidesGram-positive & Gram-negative bacteria6.25 - 50
4-Aminocinnoline-3-carboxamidesA. niger, C. albicans12.5 - 50
Substituted Cinnoline SulphonamidesGram-positive & Gram-negative bacteriaModerate to good activity
Substituted Cinnoline SulphonamidesC. albicans, A. nigerModerate to good activity

Table 1: Summary of reported antimicrobial activities of cinnoline derivatives.[2][3]

The mechanism of action for the antimicrobial effects of these compounds is an area of ongoing research, but it is believed that the cinnoline scaffold can intercalate with bacterial DNA or inhibit essential enzymes.

The following diagram illustrates a potential signaling pathway disruption by a bioactive cinnoline derivative.

G cluster_1 Hypothetical Mechanism of Action drug Cinnoline Derivative target Bacterial Enzyme (e.g., DNA Gyrase) drug->target Inhibition process Essential Cellular Process (e.g., DNA Replication) target->process outcome Bacterial Cell Death process->outcome

Caption: Hypothetical inhibition of a bacterial enzyme by a cinnoline derivative.

Anticancer and CNS Activity

In addition to antimicrobial properties, certain cinnoline derivatives have demonstrated potential as anticancer agents and have shown activity in the central nervous system. For instance, some 4-amino-3-cinnolinecarboxamides have been reported to exhibit significant CNS activity in pharmacological tests. Further research is needed to elucidate the specific targets and mechanisms of action for these compounds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a gateway to a wide array of derivatives with interesting biological properties. The straightforward protocols for its conversion into amides and other functional groups make it an attractive scaffold for the development of new drug candidates. The promising antimicrobial and CNS activities reported for its derivatives warrant further investigation and highlight the potential of the cinnoline core in medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of Cinnoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include anticancer, antibacterial, anti-inflammatory, and antimicrobial properties.[1][2][3] The derivatization of the cinnoline core is a key strategy for the development of novel therapeutic agents. Cinnoline-4-carboxylic acid is a particularly useful starting material for creating a library of compounds, such as amides and esters, to explore structure-activity relationships (SAR) and identify potent drug candidates. This document provides detailed protocols for the derivatization of this compound and notes on the presentation of biological data.

Data Presentation: Biological Activity of Cinnoline-4-Carboxamide Derivatives

The following table is an illustrative example of how to present quantitative data for a series of synthesized this compound derivatives. The data presented here is hypothetical and serves as a template for organizing experimental results for clear comparison. The biological activities are based on the known therapeutic potential of the cinnoline scaffold.

Compound IDR GroupTarget/AssayIC50 (µM)Cytotoxicity (CC50 in µM against Normal Cell Line)
C4A-001 -NH-CH₂-PhKinase X Inhibition1.2> 50
C4A-002 -NH-(4-Cl-Ph)Kinase X Inhibition0.8> 50
C4A-003 -NH-(4-OCH₃-Ph)Kinase X Inhibition2.5> 50
C4A-004 -N(CH₃)₂Antibacterial (S. aureus)5.7> 100
C4A-005 -NH-CyclohexylAnti-inflammatory (COX-2)3.1> 100
C4E-001 -O-CH₂CH₃Kinase X Inhibition8.4> 50

Experimental Protocols

The following are detailed methodologies for the synthesis of Cinnoline-4-carboxamides and this compound esters. These are generalized protocols that can be adapted for specific target molecules.

Protocol 1: Synthesis of Cinnoline-4-carboxamides via Amide Coupling

This protocol describes the conversion of this compound to a variety of amides using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.2 equivalents) followed by DIPEA (3 equivalents).

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cinnoline-4-carboxamide derivative.

Protocol 2: Synthesis of this compound Esters via Fischer Esterification

This protocol details the synthesis of esters from this compound using a simple acid-catalyzed esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of the desired alcohol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly add solid sodium bicarbonate until the effervescence ceases to neutralize the excess acid.

  • Solvent Removal: Remove the excess alcohol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by column chromatography on silica gel.

Visualizations

General Synthetic Workflow for Derivatization

G General Workflow for this compound Derivatization A This compound B Amide Coupling (HATU, DIPEA, Amine, DMF) A->B C Esterification (Alcohol, H₂SO₄ cat.) A->C D Cinnoline-4-carboxamide Derivatives B->D E Cinnoline-4-carboxylate Esters C->E F Purification (Chromatography) D->F E->F G Biological Screening (e.g., Kinase Assays, Antibacterial Assays) F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway Inhibition by Cinnoline Derivatives cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Cinnoline Cinnoline-4-carboxamide Derivative Cinnoline->KinaseX Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by a cinnoline derivative.

References

Cinnoline-4-Carboxylic Acid Derivatives as CNS Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of cinnoline-4-carboxylic acid derivatives as potential agents targeting the Central Nervous System (CNS). It includes synthetic protocols, methodologies for key biological assays, and illustrative data presentation.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, derivatives of this compound have been investigated for their potential as CNS agents, exhibiting activities such as anticonvulsant and sedative effects.[3][4] This document outlines the synthesis and evaluation of these compounds for CNS-related applications.

Synthesis of this compound Derivatives

The synthetic pathway to obtain key this compound derivatives with potential CNS activity often starts from substituted 4-amino-3-cinnolinecarboxylic acids. These precursors can be modified to yield various amides, which have shown significant CNS activity in pharmacological tests.[3] Further transformations can lead to other related heterocyclic systems.[3]

Synthesis of 4-Amino-3-cinnolinecarboxamides

A common method for the synthesis of 4-amino-3-cinnolinecarboxamides involves the condensation of 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids with various amines.[3]

Protocol:

  • To a solution of the appropriately substituted 4-amino-3-cinnolinecarboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-amino-3-cinnolinecarboxamide.

Synthesis of 4-Oxo-3-cinnolinecarboxylic Acids

Alkaline hydrolysis of 4-amino-3-cinnolinecarboxylic acids can yield the corresponding 4-oxo-3-cinnolinecarboxylic acids.[3]

Protocol:

  • Dissolve the 4-amino-3-cinnolinecarboxylic acid (1 equivalent) in an aqueous solution of a strong base, such as 2M sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M hydrochloric acid) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Synthesis of Pyrimido[5,4-c]cinnolines

4-Amino-3-cinnolinecarboxylic acids can be converted into pyrimido[5,4-c]cinnolines, a class of compounds that has also been explored for CNS activity.[3]

Protocol:

  • A mixture of 4-amino-3-cinnolinecarboxylic acid (1 equivalent) and an appropriate cyclizing agent (e.g., formamide or acetic anhydride) is heated at a high temperature (typically 150-200 °C).

  • The reaction is maintained at this temperature for several hours.

  • After cooling, the reaction mixture is treated with water or an appropriate solvent to precipitate the product.

  • The solid is collected by filtration, washed, and dried.

  • Purification is achieved by recrystallization.

cluster_synthesis Synthetic Pathways of this compound Derivatives cluster_amides Amide Formation cluster_oxo Hydrolysis cluster_pyrimido Cyclization A 4-Amino-3-cinnolinecarboxylic Acid B 4-Amino-3-cinnolinecarboxamides A->B Amine, Coupling Agent C 4-Oxo-3-cinnolinecarboxylic Acid A->C Alkaline Hydrolysis D Pyrimido[5,4-c]cinnolines A->D Cyclizing Agent, Heat

Synthetic routes to key cinnoline derivatives.

Biological Evaluation: CNS Activity

A variety of pharmacological tests are employed to evaluate the CNS activity of newly synthesized this compound derivatives. These include assays for anticonvulsant, sedative, and neuroleptic-like effects.[3]

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can protect against generalized seizures.

Protocol:

  • Animals: Male albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Induction of Seizures: 30-60 minutes after compound administration, a convulsant dose of pentylenetetrazole (PTZ), typically 80-100 mg/kg, is injected subcutaneously (s.c.).

  • Observation: The animals are observed for 30 minutes for the presence or absence of clonic-tonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

Assessment of Motor Coordination and Sedative Effects: Rotorod Test

The rotorod test is used to assess motor coordination, balance, and potential sedative effects of the test compounds.

Protocol:

  • Apparatus: A standard rotorod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Prior to the test, mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 2 minutes).

  • Testing: On the test day, the trained mice are administered the test compound or vehicle. At the time of expected peak effect (e.g., 30-60 minutes post-administration), the mice are placed on the rotorod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: The latency to fall from the rod is recorded for each animal. A cut-off time (e.g., 300 seconds) is typically set.

  • Data Analysis: The mean latency to fall for the treated groups is compared to the control group. A significant decrease in the time spent on the rod suggests motor impairment or sedation.

Evaluation of Neuroleptic-like Activity: Amphetamine-Induced Stereotyped Behavior

This test assesses the potential of compounds to antagonize the effects of dopamine agonists like amphetamine, which is a characteristic of neuroleptic drugs.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Compound Administration: Test compounds or vehicle are administered to the rats.

  • Induction of Stereotypy: After a set pre-treatment time (e.g., 60 minutes), d-amphetamine (e.g., 5 mg/kg, i.p.) is administered to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

  • Behavioral Scoring: The animals are observed for a period of 2-3 hours, and the intensity of stereotyped behavior is scored at regular intervals (e.g., every 15 minutes) using a standardized rating scale.

  • Data Analysis: The total stereotypy score for each animal is calculated. A significant reduction in the stereotypy score in the treated groups compared to the control group indicates potential neuroleptic-like activity.

cluster_workflow Experimental Workflow for CNS Activity Screening cluster_assays Behavioral Assays A Synthesized Cinnoline Derivatives B Animal Acclimatization (Mice/Rats) A->B C Compound Administration (i.p.) B->C D PTZ-Induced Seizure Test C->D E Rotorod Test C->E F Amphetamine-Induced Stereotypy Test C->F G Data Collection (% Protection, Latency, Stereotypy Score) D->G E->G F->G H Statistical Analysis (ED50, ANOVA) G->H I Identification of Lead Compounds H->I

Workflow for CNS activity screening.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of different derivatives.

Table 1: Anticonvulsant Activity of Cinnoline Derivatives in the PTZ-Induced Seizure Test in Mice

Compound IDDose (mg/kg)% ProtectionED50 (mg/kg) (95% CI)
Vehicle -0-
CZ-01 102045.2 (38.1 - 53.7)
3050
10080
CZ-02 1010>100
3030
10060
CZ-03 104022.5 (18.9 - 26.8)
3070
100100
Diazepam 51002.1 (1.8 - 2.5)

Table 2: Effect of Cinnoline Derivatives on Motor Coordination in the Rotorod Test in Mice

Compound IDDose (mg/kg)Mean Latency to Fall (s) ± SEM% Decrease in Performance
Vehicle -285.4 ± 8.2-
CZ-01 100250.1 ± 12.512.4
CZ-02 100278.9 ± 9.82.3
CZ-03 100180.6 ± 15.1**36.7
Diazepam 1095.2 ± 10.3***66.6
p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (ANOVA followed by Dunnett's test).

Table 3: Effect of Cinnoline Derivatives on Amphetamine-Induced Stereotyped Behavior in Rats

Compound IDDose (mg/kg)Mean Total Stereotypy Score ± SEM% Inhibition of Stereotypy
Vehicle -45.8 ± 3.1-
CZ-01 5038.2 ± 4.516.6
CZ-02 5042.1 ± 3.98.1
CZ-03 5025.5 ± 2.8 44.3
Haloperidol 18.9 ± 1.5***80.6
p<0.01, ***p<0.001 compared to vehicle group (ANOVA followed by Dunnett's test).

Signaling Pathways and Logical Relationships

The CNS activity of this compound derivatives may be mediated through various signaling pathways. While the exact mechanisms are often under investigation, potential targets include ion channels and neurotransmitter receptors. For instance, anticonvulsant activity could be related to the modulation of GABAergic or glutamatergic neurotransmission. Neuroleptic-like effects suggest a possible interaction with dopamine receptors.

cluster_pathway Hypothesized CNS Signaling Pathways cluster_targets Potential Molecular Targets cluster_effects Cellular & Neurological Effects cluster_outcomes Pharmacological Outcomes A Cinnoline-4-Carboxylic Acid Derivative B GABA-A Receptors A->B C NMDA/AMPA Receptors A->C D Dopamine Receptors (e.g., D2) A->D E Voltage-gated Ion Channels (Na+, Ca2+) A->E F Increased Inhibitory Neurotransmission B->F G Decreased Excitatory Neurotransmission C->G H Modulation of Dopaminergic Signaling D->H I Reduced Neuronal Excitability E->I J Anticonvulsant Activity F->J K Sedative/Anxiolytic Effects F->K G->J L Neuroleptic-like Activity H->L I->J

Potential CNS signaling pathways.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel CNS agents. The synthetic routes are accessible, and a range of established in vivo assays can be utilized to characterize their pharmacological profile. Further investigation into the structure-activity relationships and mechanisms of action is warranted to optimize these compounds for potential therapeutic applications.

References

Application Notes and Protocols for Testing the Biological Activity of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential biological assays for evaluating the activity of Cinnoline-4-carboxylic acid and its derivatives. The protocols detailed below are designed to guide researchers in assessing the anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities of these compounds.

Anticancer Activity

Cinnoline and its derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action can involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.

Data Presentation: Anticancer Activity

The following table summarizes representative IC50 values for quinoline-4-carboxylic acid derivatives, which are structurally related to this compound and have shown potent anticancer activity. These values can serve as a benchmark for newly synthesized this compound analogs.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Analog 41 HCT-116 (Colon)-DHODH Inhibition[1]
MIA PaCa-2 (Pancreatic)-DHODH Inhibition[1]
DHODH Assay 0.0097 [1]
Analog 43 HCT-116 (Colon)-DHODH Inhibition[1]
MIA PaCa-2 (Pancreatic)-DHODH Inhibition[1]
DHODH Assay 0.0262 [1]
Lead Compound 3 -0.250 DHODH Inhibition[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

  • This compound (or derivative)

  • Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add Cinnoline-4-carboxylic acid dilutions incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity

Cinnoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] This activity is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.

Data Presentation: Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel cinnoline derivatives against various microorganisms.

Compound IDBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Klebsiella pneumoniae (µg/mL)M. tuberculosis H37Rv (µg/mL)Reference
CN-1 100502550>100[1]
CN-2 5010050100>100[1]
CN-3 100505010050[1]
CN-4 501001005025[1]
Compound 11 ----12.5[1]
Compound 12 ----12.5[1]

Note: MIC values for the parent this compound should be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or derivative)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate serial_dilution Prepare serial dilutions of This compound serial_dilution->inoculate_plate incubation Incubate plate inoculate_plate->incubation determine_mic Determine MIC (visual or OD reading) incubation->determine_mic end End determine_mic->end

Workflow for MIC determination.

Anti-inflammatory Activity

Certain quinoline derivatives, structurally similar to cinnolines, have demonstrated anti-inflammatory properties.[2] This suggests that this compound may also possess such activity, potentially through the inhibition of inflammatory pathways.

Data Presentation: Anti-inflammatory Activity

The following table shows representative anti-inflammatory activity data for quinoline-4-carboxylic acid in a lipopolysaccharide (LPS)-induced inflammation model.

CompoundCell LineAssayIC50Reference
Quinoline-4-carboxylic acid RAW264.7 macrophagesLPS-induced inflammationAppreciable affinity[2]

Note: Specific IC50 values for this compound in anti-inflammatory assays need to be experimentally determined.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound (or derivative)

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Central Nervous System (CNS) Activity

Derivatives of 4-amino-3-cinnolinecarboxylic acid have shown significant CNS activity in various pharmacological tests, suggesting potential applications in neurological disorders. While specific data for the parent compound is limited, its structural similarity to known NMDA receptor antagonists warrants investigation.

Experimental Protocol: NMDA Receptor Antagonist Activity (Calcium Influx Assay)

This assay measures the ability of a compound to block the influx of calcium into neurons following stimulation of NMDA receptors.

Materials:

  • This compound (or derivative)

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Fluo-4 AM (a calcium indicator dye)

  • NMDA and glycine (co-agonists)

  • MK-801 (a known NMDA receptor antagonist, as a positive control)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Culture primary neurons and load them with Fluo-4 AM.

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • NMDA Receptor Stimulation: Stimulate the cells with a solution containing NMDA and glycine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of Fluo-4.

  • Data Analysis: Determine the inhibitory effect of the compound on the NMDA-induced calcium influx and calculate the IC50 value.

NMDAR_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream Cinnoline Cinnoline-4- carboxylic acid Cinnoline->NMDAR Antagonism

Potential NMDA Receptor Antagonism.

DNA Gyrase Inhibition

The structural similarity of cinnolines to quinolone antibiotics, known DNA gyrase inhibitors, suggests that this compound may also target this bacterial enzyme.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • This compound (or derivative)

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and various concentrations of this compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • ATP Addition: Start the supercoiling reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Data Analysis: Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 can be determined by quantifying the band intensities.

DNA_Gyrase_Workflow start Start mix_reagents Combine buffer, relaxed DNA, and test compound start->mix_reagents add_gyrase Add DNA gyrase mix_reagents->add_gyrase add_atp Add ATP to start reaction add_gyrase->add_atp incubation Incubate at 37°C add_atp->incubation stop_reaction Stop reaction incubation->stop_reaction electrophoresis Agarose gel electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands and analyze electrophoresis->visualize end End visualize->end

Workflow for DNA gyrase supercoiling assay.

References

Application Notes and Protocols for the NMR Analysis of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to a pyridazine ring, and further substituted with a carboxylic acid group. The cinnoline scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and infectious diseases. Accurate structural elucidation and characterization are paramount in the development of cinnoline-based therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure and purity of this compound.

This document provides detailed protocols for the comprehensive NMR analysis of this compound, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. Furthermore, illustrative NMR data is presented in a structured format, and a potential signaling pathway relevant to cinnoline derivatives is depicted.

Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. This data is illustrative and based on the analysis of structurally similar compounds, including cinnoline and quinoline-4-carboxylic acid. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-39.35d6.0
H-58.50d8.5
H-68.05ddd8.5, 7.0, 1.5
H-77.90ddd8.5, 7.0, 1.5
H-88.25d8.5
COOH13.50br s-

d: doublet, ddd: doublet of doublet of doublets, br s: broad singlet

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-3152.0
C-4138.0
C-4a128.5
C-5126.0
C-6132.0
C-7130.0
C-8129.5
C-8a145.0
C=O167.0

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and because the acidic proton of the carboxylic acid is typically observable in this solvent.

  • Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton plug placed in the pipette.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

b) ¹³C NMR Spectroscopy

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf')

  • Parameters:

    • Spectral width in both dimensions: 0-10 ppm

    • Number of increments in F1: 256-512

    • Number of scans per increment: 8-16

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3')

  • Parameters:

    • Spectral width F2 (¹H): 0-10 ppm

    • Spectral width F1 (¹³C): 0-160 ppm

    • Number of increments in F1: 256-512

    • Number of scans per increment: 8-16

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf')

  • Parameters:

    • Spectral width F2 (¹H): 0-10 ppm

    • Spectral width F1 (¹³C): 0-180 ppm

    • Number of increments in F1: 256-512

    • Number of scans per increment: 16-32

    • Long-range coupling constant delay: Optimized for 8-10 Hz

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) processing Fourier Transform, Phasing, Baseline Correction nmr_2d->processing assignment Spectral Assignment processing->assignment structure Structure Elucidation assignment->structure signaling_pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Ub Ubiquitination & Degradation BetaCatenin->Ub BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation Nucleus Nucleus TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation Inhibitor Cinnoline Derivative Inhibitor->TCF_LEF Inhibition of complex formation

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical and preparative High-Performance Liquid Chromatography (HPLC) protocols for Cinnoline-4-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research. The methods described are designed for accurate quantification, purity assessment, and purification of this compound. The protocols are based on reversed-phase chromatography, which is well-suited for separating aromatic carboxylic acids.

Introduction

This compound is a nitrogen-containing heterocyclic compound with a structural resemblance to quinoline-4-carboxylic acid.[1][2] Derivatives of cinnoline have garnered significant attention in medicinal chemistry for their potential biological activities.[3][4] As with any biologically active compound, robust analytical methods are essential for ensuring purity, stability, and accurate quantification in various stages of drug discovery and development. This application note details a reversed-phase HPLC method for the analysis of this compound, providing both analytical and preparative scale protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable HPLC method.

PropertyValueReference
Molecular FormulaC₉H₆N₂O₂[1][5][6]
Molecular Weight174.16 g/mol [1][5]
AppearancePowder[5]
Melting Point175 °C (decomposes)[5]

Analytical HPLC Method

This method is designed for the quantification and purity assessment of this compound in research and quality control settings.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (secondary wavelength: 310 nm)
Injection Volume 10 µL
Rationale for Method Parameters
  • Column: A C18 column is a versatile reversed-phase column suitable for the retention of aromatic compounds like this compound.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC. The addition of an ion-pairing agent like TFA helps to improve peak shape and retention for acidic compounds by suppressing the ionization of the carboxylic acid group.

  • Gradient: A gradient elution is employed to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities.

  • Detection Wavelength: Based on the UV-Vis spectra of similar heterocyclic compounds like quinoline derivatives, a primary detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds.[7] A secondary wavelength can be set based on the specific UV absorbance maxima of this compound if determined.

Experimental Protocol
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution of 50 µg/mL in the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B).

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as specified in the chromatographic conditions.

    • Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification and purity assessment.

Preparative HPLC Method

This protocol is intended for the purification of this compound from synthesis reaction mixtures or for the isolation of a high-purity standard.

Chromatographic Conditions
ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 25 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL
Rationale for Method Parameters
  • Column: A larger dimension preparative C18 column is used to handle higher sample loads for purification.

  • Mobile Phase: Formic acid is used as a modifier instead of TFA because it is volatile and can be easily removed from the collected fractions during solvent evaporation.

  • Gradient: A shallower gradient is often used in preparative chromatography to improve the resolution between the target compound and closely eluting impurities.

  • Flow Rate and Injection Volume: The flow rate and injection volume are significantly increased for preparative scale purification.

Experimental Protocol
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol. The concentration will depend on the solubility of the crude material.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC System Setup and Purification:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Perform a small analytical injection to determine the retention time of this compound under the preparative conditions.

    • Inject the prepared crude sample onto the preparative column.

    • Monitor the chromatogram and collect the fraction(s) corresponding to the peak of this compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure compound.

    • Remove the solvent (acetonitrile and water with formic acid) using a rotary evaporator.

    • The purified this compound can be further dried under high vacuum.

Workflow and Diagrams

HPLC Analysis Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Dissolution & Filtration Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

General workflow for HPLC analysis.
Logical Relationship for Method Selection

The choice between an analytical and preparative HPLC method is determined by the research objective.

Method_Selection Objective Research Objective Quantification Quantification & Purity Check Objective->Quantification Purification Compound Isolation Objective->Purification Analytical Analytical HPLC Quantification->Analytical Preparative Preparative HPLC Purification->Preparative

Decision tree for HPLC method selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cinnoline-4-carboxylic acid. The content is designed to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic pathways to the cinnoline core structure include the Richter synthesis, the Widman-Stoermer synthesis, and the Borsche-Herbert synthesis. The Richter synthesis is particularly relevant for this compound as it involves the cyclization of an o-aminoarylpropiolic acid.[1]

Q2: I am experiencing very low yields in my Richter synthesis. What are the most common causes?

A2: Low yields in the Richter synthesis of cinnoline derivatives can stem from several factors. The stability of the diazonium salt intermediate is critical; decomposition can be a major issue. Reaction conditions such as temperature and pH must be carefully controlled. Furthermore, side reactions, such as the formation of phenols from the hydrolysis of the diazonium salt, can significantly reduce the yield of the desired cinnoline. In some cases, attempts to replicate early reported quantitative yields for similar syntheses have resulted in substantially lower yields, indicating the sensitivity of the reaction.

Q3: What is the role of substituents on the aromatic ring in these cyclization reactions?

A3: Substituents on the aromatic ring can have a significant impact on the cyclization process. In the Widman-Stoermer synthesis, for example, electron-donating groups on the β-position of the styrene precursor tend to facilitate the cyclization, while electron-withdrawing groups can hinder it.[2] For the Borsche-Herbert synthesis, electron-withdrawing groups on the aminoacetophenone can increase the electrophilicity of the diazo group, which can be beneficial for the cyclization. Conversely, electron-donating groups may promote competing hydrolysis of the diazonium salt.

Q4: Are there any common side products I should be aware of during the synthesis of this compound?

A4: Yes, several side products can form depending on the synthetic route and reaction conditions. In syntheses involving diazonium salts, the formation of phenolic impurities due to premature hydrolysis is a common issue. In reactions like the Pfitzinger synthesis for the related quinoline-4-carboxylic acids, decarboxylation of the product can occur, especially at elevated temperatures.[3] Incomplete cyclization or the formation of isomers are also possibilities that can complicate purification.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification strategies often involve recrystallization from a suitable solvent system. For carboxylic acids, adjusting the pH to precipitate the product from a basic solution is a common and effective technique. The crude product can be dissolved in an aqueous base (like sodium hydroxide or potassium bicarbonate), treated to remove insoluble impurities, and then re-precipitated by acidification with an acid like HCl.[4] Column chromatography can also be employed, though the polarity of the carboxylic acid may require specific stationary and mobile phases.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Decomposition of Diazonium Intermediate Maintain a low temperature (typically 0-5 °C) during the diazotization step. Ensure the dropwise addition of sodium nitrite solution to prevent localized overheating. Use freshly prepared diazonium salt solution immediately in the subsequent cyclization step.
Incorrect Reaction Temperature for Cyclization The optimal temperature for cyclization can vary. If the reaction is too cold, the rate may be impractically slow. If too hot, decomposition and side reactions can dominate. Experiment with a range of temperatures, for instance, starting from room temperature and gradually increasing to 40-70 °C, while monitoring the reaction progress by TLC or LCMS.
Suboptimal pH for Cyclization The pH of the reaction medium can influence the stability of the diazonium salt and the rate of cyclization. The reaction is typically carried out under acidic conditions. The concentration of the acid can be critical; for some related syntheses, concentrated hydrochloric acid is recommended to suppress hydrolysis.
Presence of Impurities in Starting Materials Ensure the purity of the starting materials, particularly the o-aminoarylpropiolic acid. Impurities can interfere with the diazotization or cyclization steps. Recrystallize or purify starting materials if their purity is questionable.
Premature Decarboxylation If the synthesis proceeds via a hydroxycinnoline-carboxylic acid intermediate, elevated temperatures can lead to decarboxylation.[3] If this is not the desired outcome at this stage, maintain lower temperatures during the reaction and workup.
Problem 2: Product is Impure or Difficult to Purify
Potential Cause Suggested Solution
Presence of Phenolic Impurities To remove phenolic byproducts, perform a basic wash. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will remain in the organic layer if it is not deprotonated, while the more acidic phenol will be extracted into the aqueous layer. Alternatively, utilize the acid-base purification described in FAQ 5.
Unreacted Starting Material Monitor the reaction to completion using TLC or LCMS to avoid significant amounts of unreacted starting material in the crude product. If present, consider adjusting the stoichiometry of the reagents or increasing the reaction time. Purification via column chromatography may be necessary to separate the product from the starting material.
Formation of Isomeric Byproducts The formation of isomers can be influenced by the reaction conditions. Analyze the crude product by NMR to identify any isomeric impurities. Purification by fractional crystallization or preparative HPLC may be required to separate isomers.
Contamination with Inorganic Salts Ensure that inorganic salts from the workup (e.g., sodium chloride, sodium sulfate) are thoroughly removed by washing the filtered product with deionized water.

Experimental Protocols

Representative Protocol for Richter Synthesis of a 4-Hydroxycinnoline-3-carboxylic Acid Derivative

This protocol is a generalized procedure based on the principles of the Richter synthesis and should be optimized for specific substrates.

  • Diazotization:

    • Dissolve the starting o-aminophenylpropiolic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cooled solution of the amino acid, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyclization:

    • Gently warm the diazonium salt solution to the desired cyclization temperature (e.g., 50-70 °C). The optimal temperature may need to be determined empirically.

    • Maintain this temperature and stir for several hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of the product. The evolution of nitrogen gas may be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • For purification, the crude 4-hydroxycinnoline-3-carboxylic acid can be dissolved in an aqueous solution of sodium hydroxide or sodium carbonate.

    • Filter the basic solution to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to a pH of around 3-4 to precipitate the purified product.[4]

    • Collect the purified product by filtration, wash with water, and dry under vacuum.

Visualizations

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyclization Cyclization cluster_workup Work-up & Purification start o-Aminophenylpropiolic Acid in HCl na_no2 Add NaNO2 (aq) dropwise start->na_no2 stir_cold Stir for 30 min na_no2->stir_cold warm Warm to 50-70 °C stir_cold->warm stir_warm Stir and Monitor (TLC/LCMS) warm->stir_warm cool Cool to RT stir_warm->cool filter Filter Crude Product cool->filter purify Acid-Base Purification filter->purify dry Dry Final Product purify->dry

Caption: General workflow for the Richter synthesis of this compound derivatives.

troubleshooting_yield start Low Yield? check_temp Was Diazotization Temp < 5°C? start->check_temp Yes check_cycl_temp Is Cyclization Temp Optimized? check_temp->check_cycl_temp Yes sol_temp Maintain 0-5°C to prevent decomposition of diazonium salt. check_temp->sol_temp No check_purity Are Starting Materials Pure? check_cycl_temp->check_purity Yes sol_cycl_temp Screen temperatures (e.g., RT to 70°C) to balance rate and side reactions. check_cycl_temp->sol_cycl_temp No sol_purity Purify starting materials (e.g., recrystallization). check_purity->sol_purity No success Yield Improved check_purity->success Yes sol_temp->success sol_cycl_temp->success sol_purity->success

Caption: Troubleshooting decision tree for low yield issues in this compound synthesis.

richter_mechanism A o-Aminophenyl- propiolic Acid B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Cyclization Intermediate B->C Heat (-N2) D 4-Hydroxycinnoline- 3-carboxylic Acid C->D Tautomerization

Caption: Simplified reaction pathway for the Richter synthesis of a cinnoline carboxylic acid.

References

Technical Support Center: Overcoming Challenges in the Richter Cinnoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the Richter cinnoline synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cinnoline Product

Low or non-existent yields are a frequent challenge in the Richter synthesis, often accompanied by the formation of a significant amount of tar-like material. These issues typically stem from the instability of the key intermediate, the aryldiazonium salt.

Q1: My reaction is resulting in very low yields and a lot of tar. What are the likely causes and how can I fix this?

A1: The primary culprit for low yields and tar formation is the decomposition of the aryldiazonium salt intermediate, especially under the harsh acidic conditions and elevated temperatures often required for cyclization. This is particularly problematic when electron-withdrawing groups are present on the aromatic ring.[1]

Here is a systematic approach to troubleshoot this issue:

Recommended Troubleshooting Protocol:

Parameter Recommendation Rationale
Diazotization Temperature Maintain a strict low temperature, ideally between 0-5 °C, during the entire diazotization step.The aryldiazonium salt is highly unstable at elevated temperatures. Keeping the reaction cold minimizes its decomposition before the desired cyclization can occur.[1]
Acid Selection Use a less nucleophilic acid, such as sulfuric acid, instead of hydrochloric acid for the diazotization.Less nucleophilic acids reduce the likelihood of unwanted side reactions involving the diazonium salt, thereby favoring the intramolecular cyclization pathway.[1]
Cyclization Procedure Employ a stepwise cyclization. After diazotization at low temperature, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 1-2 hours) before gentle heating.A gradual increase in temperature can favor the desired intramolecular cyclization over the rapid decomposition of the diazonium salt that can occur with immediate heating.
Starting Material Purity Ensure the o-aminoarylpropiolic acid or o-aminoarylacetylene starting material is of high purity.Impurities can interfere with the diazotization reaction and contribute to side product and tar formation.
Degassing of Solvents Use degassed solvents, particularly for the cyclization step.Dissolved oxygen can sometimes lead to oxidative side reactions, contributing to lower yields and impurity formation.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_diazotization Diazotization Troubleshooting cluster_acid Acid Selection cluster_cyclization Cyclization Troubleshooting cluster_starting_material Starting Material Purity start Low or No Yield Observed check_diazotization Review Diazotization Conditions start->check_diazotization temp_control Temperature > 5°C? check_diazotization->temp_control check_cyclization Review Cyclization Conditions immediate_heating Immediate High Heat Applied? check_cyclization->immediate_heating check_starting_material Verify Starting Material Purity purity_check Purity Verified? check_starting_material->purity_check check_acid Consider Acid Choice hcl_used Using HCl? check_acid->hcl_used slow_addition Rapid NaNO2 Addition? temp_control->slow_addition No maintain_temp Action: Maintain 0-5°C temp_control->maintain_temp Yes slow_addition->check_acid No slow_reagent_addition Action: Add NaNO2 solution slowly slow_addition->slow_reagent_addition Yes maintain_temp->check_cyclization slow_reagent_addition->check_cyclization hcl_used->check_cyclization No use_h2so4 Action: Switch to H2SO4 hcl_used->use_h2so4 Yes use_h2so4->check_cyclization immediate_heating->check_starting_material No stepwise_heating Action: Warm slowly to RT, then gentle heat immediate_heating->stepwise_heating Yes stepwise_heating->check_starting_material purify_material Action: Purify starting material (recrystallization/chromatography) purity_check->purify_material No end Re-run Experiment purity_check->end Yes purify_material->end

Caption: Troubleshooting workflow for low yields in the Richter synthesis.

Issue 2: Formation of Unwanted Side Products

The formation of isomers and other byproducts can complicate purification and reduce the overall yield of the desired cinnoline.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I minimize its formation?

A2: A common byproduct in the Richter synthesis is the formation of a five-membered ring (an isatin derivative) instead of the desired six-membered cinnoline ring. The electronic nature of the substituents on the starting material plays a crucial role in determining the reaction pathway.

  • Electron-donating groups on the phenyl substituent of the triple bond tend to promote the formation of the five-membered ring byproduct.

  • Electron-accepting groups on the phenyl substituent of the triple bond favor the formation of the desired six-membered cinnoline product.

Strategies to Minimize Byproduct Formation:

Strategy Description
Substituent Choice If possible, design your starting material to have an electron-accepting group on the phenyl ring attached to the acetylene.
Modified Richter Reaction Consider using an ortho-ethynyl-substituted phenyltriazene as the starting material. This modification separates the diazotization and cyclization steps, which can significantly reduce side reactions. Good yields of 4-halocinnolines (56-93% for 4-bromocinnolines) have been reported with this method, where cyclization is achieved under mild conditions in acetone with HCl or HBr.
Reaction Conditions The cyclization of the diazonium salt in concentrated HCl solution has been observed to be slower (requiring up to 2 hours) but can sometimes offer better selectivity compared to cyclization in water or NaCl solution, which is much faster (a few minutes).
Purification Careful column chromatography is often necessary to separate the desired cinnoline from isomeric byproducts. Experiment with different solvent systems to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism of the Richter cinnoline synthesis?

A3: The Richter cinnoline synthesis involves two key steps:

  • Diazotization: An o-aminoarylpropiolic acid or o-aminoarylacetylene is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid, to form an aryldiazonium salt.

  • Cyclization: The diazonium salt then undergoes an intramolecular cyclization. In the classic synthesis, this is followed by hydration, leading to the formation of a 4-hydroxycinnoline derivative. If the starting material was an o-aminoarylpropiolic acid, the initial product is 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated by heating to yield 4-hydroxycinnoline.

Reaction Pathway Diagram

RichterMechanism start o-Aminoarylpropiolic Acid diazonium Aryldiazonium Salt Intermediate start->diazonium NaNO2, H+ (0-5 °C) cinnoline_acid 4-Hydroxycinnoline-3-carboxylic Acid diazonium->cinnoline_acid Hydration & Cyclization (Heat) cinnoline 4-Hydroxycinnoline cinnoline_acid->cinnoline Decarboxylation (Heat)

Caption: Simplified reaction pathway of the Richter cinnoline synthesis.

Q4: Are there any specific safety precautions I should take during the Richter synthesis?

A4: Yes, safety is paramount.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Azides: If using any azide reagents in modified procedures, be aware that sodium azide is highly toxic and can form explosive heavy metal azides.

  • Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Q5: Can I use starting materials other than o-aminoarylpropiolic acids?

A5: Yes, the Richter synthesis can also be performed with o-aminoarylacetylenes. The outcome of the reaction will be a 4-substituted cinnoline, with the nature of the substituent at the 4-position depending on the reaction conditions and the substituent on the acetylene. For example, using hydrohalic acids can lead to the formation of 4-halocinnolines.

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the products being formed.

Experimental Protocols

General Protocol for the Synthesis of 4-Hydroxycinnoline from o-Aminophenylpropiolic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend the o-aminophenylpropiolic acid in water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise while maintaining the low temperature. Stir until a fine suspension or a solution of the amine salt is formed.

  • Diazotization:

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Cyclization and Decarboxylation:

    • Slowly warm the reaction mixture to room temperature and stir for 1-2 hours.

    • Gently heat the reaction mixture to 70-80 °C. The cyclization and decarboxylation will occur, often accompanied by the evolution of CO₂ gas. The original publication by Richter mentions heating to 70°C for the cyclization to 4-hydroxycinnoline-3-carboxylic acid, followed by heating above its melting point for decarboxylation. A one-pot procedure with heating may also be effective.

    • Maintain the temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The 4-hydroxycinnoline product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for the Richter synthesis under various conditions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Starting Material Product Reaction Conditions Yield
o-Aminophenylpropiolic acid4-HydroxycinnolineDiazotization in H₂O/H⁺, followed by heating to 70°C, then decarboxylationCan be high, but often lower in practice due to instability
ortho-Ethynyl-substituted phenyltriazene4-BromocinnolinesHBr in acetone56-93%
ortho-Ethynyl-substituted phenyltriazene4-ChlorocinnolinesHCl in acetoneGood
o-Ethynylaniline with electron-accepting group on phenylacetyleneCorresponding 4-chlorocinnolineDiazotization in conc. HCl, 2hModerate
o-Ethynylaniline with electron-donating group on phenylacetyleneMixture of 4-chlorocinnoline and 5-membered ring byproductDiazotization in conc. HCl, 2hVariable

References

Technical Support Center: Optimization of Pfitzinger Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Pfitzinger synthesis of quinoline-4-carboxylic acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Pfitzinger reaction, offering explanations and actionable solutions.

Question 1: My reaction is producing a thick, intractable tar instead of the desired product. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent challenge in the Pfitzinger synthesis, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or the polymerization of reaction intermediates.[1][2] The simultaneous mixing of all reactants can worsen this issue.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in a strong base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring. This is often indicated by a color change.[2][3] Once the isatin is fully dissolved, then add the carbonyl compound. This sequential addition can significantly reduce tar formation.[1][3]

  • Temperature Control: High temperatures can promote side reactions that lead to tar.[1][4] It is crucial to maintain the reaction temperature as specified in established protocols. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be advantageous.[1][3]

  • Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might improve the solubility of intermediates and reduce byproduct formation.[1]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to product degradation and tar formation.[1]

  • Substrate Choice: Be aware that some carbonyl compounds, such as biacetyl, are known to predominantly form tars. In such cases, using a proxy reagent like 3-hydroxybutanone (acetoin) may be necessary.[2]

Question 2: The yield of my quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of side products.[1]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is critical. Ensure the isatin is fully dissolved before adding the carbonyl compound.[1][3]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification.[1][3] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4]

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., reflux) may be necessary. However, be cautious of excessive heat, which can lead to degradation.[3][4]

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue that points to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the equilibrium towards the product and ensure more complete consumption of the isatin.[1][3]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can significantly impact the rate of isatin ring opening and the subsequent condensation. You may need to fine-tune the base concentration for your specific substrates.[1]

  • Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.[1] Purification of commercial isatin may be necessary for optimal results.[5]

  • Longer Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can help ensure the reaction proceeds to completion.[1]

Data Presentation: Reaction Conditions

The following tables summarize the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in Pfitzinger and related reactions.

Table 1: Effect of Catalyst on a Doebner-type Reaction Yield

EntryAniline (equiv.)Aldehyde (equiv.)Pyruvic Acid (equiv.)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
11.01.11.2BF₃·OEt₂ (30)MeCN652485
21.01.11.2Sc(OTf)₃ (10)MeCN652478
31.01.11.2p-TsOH (20)EtOHReflux2465
41.01.11.2-MeCN6524<10

Data synthesized from principles described in cited literature.[1]

Table 2: Effect of Solvent on the Yield of a Michael Adduct in a Doebner-related Reaction

EntrySolventTime (h)Yield (%)
1Water2460
2Ethanol1285
3Acetonitrile2455
4Dichloromethane1875
5Toluene2440

Data adapted from principles discussed in the context of related reactions.[1]

Experimental Protocols

Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from a procedure known to minimize the formation of resinous byproducts.[1]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.[6] This step is crucial for the ring opening of isatin.[1][3]

  • To this mixture, add butan-2-one.

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[4][6]

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[6]

  • Carefully acidify the aqueous layer with hydrochloric acid, with cooling in an ice bath, to precipitate the product.[6]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[6]

Visualizations

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting_Workflow Start Pfitzinger Reaction Experiment Problem Identify Issue Start->Problem Tar Tar Formation Problem->Tar Tar? LowYield Low Yield Problem->LowYield Low Yield? UnreactedIsatin Unreacted Isatin Problem->UnreactedIsatin Incomplete Conversion? SolutionTar Modify Reactant Addition Control Temperature Optimize Solvent Tar->SolutionTar SolutionLowYield Ensure Isatin Ring Opening Optimize Stoichiometry Increase Reaction Time LowYield->SolutionLowYield SolutionUnreactedIsatin Increase Carbonyl Excess Optimize Base Conc. Check Reactant Purity UnreactedIsatin->SolutionUnreactedIsatin Monitor Monitor with TLC SolutionTar->Monitor SolutionLowYield->Monitor SolutionUnreactedIsatin->Monitor End Optimized Reaction Monitor->End

Caption: A troubleshooting workflow for the Pfitzinger synthesis.

References

Technical Support Center: Doebner Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quinoline synthesis via the Doebner reaction, with a focus on minimizing byproduct formation.

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.

  • Isolation of the desired quinoline product is difficult.

  • The final yield is significantly lower than expected.

Root Cause: The most common cause of tar formation is the acid-catalyzed polymerization of the aldehyde and/or the α,β-unsaturated carbonyl intermediate formed in situ. This is particularly problematic under harsh acidic conditions and at elevated temperatures.

Troubleshooting Steps:

  • Slow Addition of Reagents: Gradually adding the aldehyde to the mixture of the aniline and pyruvic acid can help control the reaction rate and minimize the concentration of the reactive carbonyl species at any given time, thus reducing polymerization.

  • Temperature Control: While the Doebner reaction often requires heat, excessive temperatures can accelerate tar formation. It is advisable to maintain the lowest effective temperature to promote the desired reaction over polymerization.

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be employed. While strong acids are necessary, overly harsh conditions can be detrimental. A comparative study of different acids may be necessary to find the optimal balance for your specific substrates. Milder Lewis acids might be preferable in some cases.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Acetonitrile has been shown to be an effective solvent in some cases.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Characterization of the final product (e.g., by NMR or mass spectrometry) reveals the presence of unexpected isomers or other byproducts.

Root Cause: The structure of the aniline substrate can influence the reaction pathway. For instance, certain electron-rich anilines may lead to alternative cyclization pathways. In some cases, with specific substrates like 2-chloro-5-aminopyridine, cyclization may occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[1]

Troubleshooting Steps:

  • Thorough Characterization: Fully characterize any unexpected products to understand the side reactions that are occurring.

  • Substrate Modification: If a particular substrate is prone to side reactions, consider using a protecting group strategy or exploring alternative synthetic routes to the desired quinoline.

  • Reaction Condition Optimization: Systematically vary the catalyst, solvent, and temperature to identify conditions that favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

A1: The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1] The Doebner-von Miller reaction is a variation that uses an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone) to form substituted quinolines.[2] The α,β-unsaturated carbonyl can also be formed in situ from two carbonyl compounds.

Q2: Can I use a ketone instead of an aldehyde in the Doebner reaction?

A2: The classic Doebner reaction specifically utilizes an aldehyde. The Doebner-von Miller modification, however, can employ α,β-unsaturated ketones. It is important to note that reactions with ketones may be less efficient and could lead to lower yields or more complex product mixtures compared to their aldehyde counterparts.

Q3: How do electron-withdrawing or electron-donating groups on the aniline affect the reaction?

A3: Anilines with electron-withdrawing groups are known to be less reactive and can result in low yields in the conventional Doebner reaction. A modified approach, such as the Doebner hydrogen-transfer reaction, may be more suitable for these substrates.[3][4] Conversely, anilines with strong electron-donating groups can be highly reactive and more prone to side reactions and polymerization. Careful optimization of reaction conditions is crucial when working with substituted anilines.

Q4: How can I purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging. For volatile quinolines, steam distillation is a classic and often effective method to separate the product from non-volatile tars. For less volatile products, column chromatography is a common technique. It is often beneficial to first perform a filtration through a plug of silica gel to remove the bulk of the tar before proceeding with finer purification.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of 2-(6-(trifluoromethoxy)quinolin-2-yl)quinoline-4-carboxylic acid from 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid, demonstrating the impact of catalyst and solvent choice on product yield.

Table 1: Optimization of Reaction Conditions

EntryAcid Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1-EtOHReflux24<5
2H₂NSO₃H (1.0)H₂O1002412
3TsOH·H₂O (1.0)MeCN802420
4TfOH (1.0)MeCN802425
5BF₃·OEt₂ (1.0)MeCN802430
6BF₃·THF (1.0) MeCN 65 20 55
7BF₃·THF (1.0)EtOH652035
8BF₃·THF (1.0)Toluene6520<5
9BF₃·THF (1.0)DCE652010
10BF₃·THF (1.0)DMF6520<5
11BF₃·THF (1.0)DMSO6520<5
12BF₃·THF (1.0)THF652055

Data adapted from Nagasawa et al., J. Org. Chem. 2023.[4] The yield was determined by ¹H NMR analysis of the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Doebner Reaction with Minimized Byproducts

This protocol is a modified Doebner hydrogen-transfer reaction that has been shown to be effective for anilines with electron-withdrawing groups.[3][4]

  • Reaction Setup: In a round-bottom flask, add the aniline (1.0 equiv), the aldehyde (1.2 equiv), and the solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 1.0 equiv).

  • Initial Stirring: Stir the reaction mixture at 65 °C for approximately 10 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in the same solvent. Add this solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Reaction Monitoring: Continue to stir the reaction at 65 °C and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Proposed Mechanisms of the Doebner Reaction

There are two commonly proposed mechanisms for the Doebner reaction. The exact mechanism is not definitively known and may vary depending on the specific reactants and conditions.

Doebner_Mechanism cluster_0 Pathway A: Aldol Condensation First cluster_1 Pathway B: Schiff Base Formation First A1 Pyruvic Acid (enol) + Aldehyde A2 β,γ-unsaturated α-ketocarboxylic acid A1->A2 Aldol Condensation A3 Aniline Adduct (Michael Addition) A2->A3 + Aniline A4 Cyclization & Dehydration A3->A4 A5 Quinoline-4-carboxylic acid A4->A5 B1 Aniline + Aldehyde B2 Schiff Base B1->B2 - H₂O B3 Aniline Adduct B2->B3 + Pyruvic Acid (enol) B4 Cyclization & Dehydration B3->B4 B5 Quinoline-4-carboxylic acid B4->B5

Caption: Two proposed mechanisms for the Doebner reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in the Doebner reaction.

Troubleshooting_Workflow cluster_tar Tar Mitigation cluster_byproducts Byproduct Analysis start Low Yield in Doebner Reaction tar Significant Tar Formation? start->tar byproducts Unexpected Byproducts? tar->byproducts No temp Lower Temperature tar->temp Yes reagents Check Reagent Purity and Stoichiometry byproducts->reagents No characterize Characterize Byproducts byproducts->characterize Yes conditions Optimize Reaction Conditions reagents->conditions end end conditions->end Yield Improved addition Slow Reagent Addition temp->addition catalyst Optimize Catalyst addition->catalyst catalyst->byproducts modify Modify Substrate or Change Synthetic Route characterize->modify modify->reagents Competing_Pathways cluster_product Desired Reaction cluster_byproduct Side Reaction reactants Aniline + Aldehyde + Pyruvic Acid intermediate Reaction Intermediate reactants->intermediate Doebner Reaction (Controlled Conditions) carbonyl α,β-Unsaturated Carbonyl Intermediate reactants->carbonyl Harsh Acidic Conditions High Temperature product Quinoline Product intermediate->product byproduct Tar / Polymer carbonyl->byproduct Acid-Catalyzed Polymerization

References

Troubleshooting solubility issues of Cinnoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cinnoline-4-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar, heterocyclic carboxylic acid. Its solubility is influenced by its crystalline structure and the presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (nitrogen atoms and carbonyl oxygens). Generally, it is expected to have better solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in less polar solvents and hydrocarbons.

Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds. Be cautious to avoid temperatures that could lead to degradation. A temperature of 30-40°C is often a safe starting point.

  • Use sonication: An ultrasonic bath can help break down solid aggregates and enhance the interaction between the compound and the solvent.

  • Increase the solvent volume: The concentration of your solution might be too high. Try adding more solvent to see if the compound dissolves.

  • Use fresh, anhydrous solvent: Some organic solvents, like DMSO, are hygroscopic and can absorb moisture from the air. This absorbed water can decrease the solubility of certain compounds. Using a fresh, unopened bottle or a properly stored anhydrous grade solvent is recommended.[1]

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent can be a very effective strategy. The addition of a small amount of a miscible co-solvent can disrupt the crystal lattice of the compound and alter the polarity of the solvent system, leading to improved solubility. For example, adding a small amount of water to a solvent like ethanol or acetone can sometimes increase the solubility of carboxylic acids.[2][3][4]

Q4: Is it possible to improve solubility by adjusting the pH?

A4: While pH adjustment is a common technique for aqueous solutions, it can also be applied to some organic solvent systems, particularly when a small amount of water is present. This compound is an acidic compound. By adding a suitable base (e.g., a non-nucleophilic organic base), you can deprotonate the carboxylic acid to form a more soluble salt. This approach is highly dependent on the specific solvent and the compatibility of the base with your experimental conditions.

Troubleshooting Guide: Specific Solubility Issues

Problem Possible Cause Suggested Solution
Compound "oils out" instead of dissolving. The compound's melting point is lower than the boiling point of the solvent, and it is not readily soluble at that temperature. This can also occur if the solution is cooled too quickly.* Try a different solvent with a lower boiling point. * Reduce the rate of heating and cooling. * Use a more dilute solution.[5]
Precipitation occurs after initial dissolution. The solution was saturated at a higher temperature and the compound is precipitating out as it cools to room temperature. The solvent may have evaporated, increasing the concentration.* Maintain a slightly elevated temperature if your experiment allows. * Ensure your container is well-sealed to prevent solvent evaporation. * Consider using a co-solvent system to increase room temperature solubility.
Inconsistent solubility between batches. The compound may exist in different polymorphic forms, which can have different solubilities. There might be variations in the purity of the compound or the solvent.* Source your this compound from a reliable supplier with consistent quality control. * Always use high-purity, anhydrous solvents.

Solubility Data Summary

Solvent Formula Type Estimated Solubility (at 25°C) Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 30 mg/mLOften the solvent of choice for creating high-concentration stock solutions.[6] Use fresh, anhydrous DMSO for best results.[1]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticLikely highSimilar to DMSO, should be a good solvent.
MethanolCH₄OPolar ProticModerateSolubility can often be improved with gentle heating.
EthanolC₂H₆OPolar ProticModerateSimilar to methanol, heating may be required.
AcetoneC₃H₆OPolar AproticLow to ModerateMay require heating or the use of a co-solvent.
Dichloromethane (DCM)CH₂Cl₂NonpolarLowUnlikely to be a good solvent for this polar compound.
TolueneC₇H₈NonpolarVery LowNot recommended for dissolving this compound.

Experimental Protocol: Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (high purity, anhydrous)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a saturated solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Prepare the sample for analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with the same solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculate the solubility:

    • Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Caption: A workflow for troubleshooting solubility issues.

References

Stability studies of Cinnoline-4-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of Cinnoline-4-carboxylic acid under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under various pH conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its structure. The primary points of instability are likely the carboxylic acid group and the cinnoline ring itself. Under acidic or basic conditions, hydrolysis of functional groups can occur.[1][2] The cinnoline ring, an aromatic heterocyclic system, is generally stable but can be susceptible to oxidative degradation or reactions under harsh acidic or basic conditions.[3]

Q2: I am observing precipitation of my sample at a specific pH. What should I do?

A2: Precipitation during pH stability studies is a common issue, especially for compounds with ionizable groups like a carboxylic acid. This compound is expected to have low solubility at acidic pH values where the carboxylic acid is protonated and neutral.

  • Troubleshooting Steps:

    • Verify pH: Double-check the pH of your buffer solution.

    • Solubility Assessment: Perform a preliminary solubility study of this compound across the pH range of your stability study to identify pH regions of low solubility.

    • Co-solvents: If precipitation is unavoidable and relevant to your formulation, consider the use of a co-solvent. However, be aware that co-solvents can influence the degradation kinetics.

    • Lower Concentration: If experimentally feasible, conduct the stability study at a lower concentration of the analyte.

Q3: My chromatograms show peak tailing for this compound. How can I improve the peak shape?

A3: Peak tailing in HPLC analysis of acidic compounds can be caused by interactions with the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral form and minimizes secondary interactions with the silica support.

    • Ionic Strength: Increase the ionic strength of the mobile phase by adding a small amount of a salt (e.g., 25-50 mM potassium phosphate) to mask residual silanol groups on the stationary phase.

    • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

Q4: I am not seeing any degradation of this compound under my stress conditions. What should I do?

A4: If no degradation is observed, your stress conditions may not be stringent enough.

  • Troubleshooting Steps:

    • Increase Stress Severity: For hydrolytic studies, increase the temperature or use more concentrated acidic or basic solutions (e.g., 0.1 N or 1 N HCl/NaOH).

    • Extend Study Duration: Increase the time points for sample analysis.

    • Oxidative Stress: Introduce an oxidative stress agent, such as hydrogen peroxide, as the cinnoline ring may be more susceptible to oxidation.

    • Photostability: Expose the sample to UV and visible light according to ICH guidelines, as some heterocyclic compounds are light-sensitive.

Troubleshooting Guides

Issue: Inconsistent Results in pH Stability Study
  • Symptom: High variability in the percentage of this compound remaining at the same time point and pH condition across different experimental runs.

  • Possible Causes & Solutions:

    • Inaccurate Buffer Preparation: Ensure buffers are prepared fresh and the pH is accurately measured and adjusted.

    • Temperature Fluctuations: Use a calibrated and stable oven or water bath for incubation.

    • Inconsistent Sample Preparation: Follow a standardized protocol for sample dilution and quenching of the degradation reaction.

    • Analytical Method Variability: Ensure your analytical method is validated for precision and accuracy.

Issue: Mass Balance Issues in Degradation Studies
  • Symptom: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

    • Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to UV detection. Use a mass spectrometer (LC-MS) to search for potential non-UV active degradants.

    • Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation or analysis.

    • Precipitation of Degradants: Degradation products may be insoluble in the sample matrix.

    • Adsorption to Container: The analyte or its degradants may adsorb to the surface of the storage container.

Experimental Protocols

Protocol 1: pH Stability Study of this compound
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using appropriate buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9.0).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Spike the stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent is minimal to avoid affecting the buffer pH and degradation kinetics.

  • Incubation: Transfer aliquots of the sample solutions into sealed, light-protected containers and place them in a constant temperature environment (e.g., 40°C or 60°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing the pH). Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: HPLC-UV Method for Quantification
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Data Presentation

Table 1: Hypothetical Stability of this compound at 60°C

pHTime (hours)% Remaining (Mean ± SD, n=3)
1.20100 ± 0.5
2495.2 ± 0.8
4889.8 ± 1.1
4.50100 ± 0.4
2499.1 ± 0.6
4898.5 ± 0.7
6.80100 ± 0.3
2499.5 ± 0.5
4899.2 ± 0.4
9.00100 ± 0.6
2492.3 ± 1.0
4885.1 ± 1.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8, 9.0) spike Spike Stock into Buffers prep_buffer->spike prep_sample Prepare Cinnoline-4-carboxylic acid Stock Solution prep_sample->spike incubate Incubate at 60°C spike->incubate sampling Sample at Time Points (0, 24, 48h) incubate->sampling quench Quench Reaction sampling->quench hplc HPLC-UV Analysis quench->hplc data Calculate % Remaining hplc->data degradation_pathway cluster_acid Acidic Conditions (pH < 3) cluster_base Basic Conditions (pH > 8) parent This compound decarboxy_acid Decarboxylation Product (Cinnoline) parent->decarboxy_acid H+, Heat ring_opening Ring Opening Products parent->ring_opening OH-, Heat

References

Technical Support Center: Purification of Cinnoline-4-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnoline-4-carboxylic acid and its esters. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The main purification techniques for this compound are recrystallization and acid-base extraction. Due to its acidic nature, acid-base extraction is a highly effective initial purification step to separate it from neutral and basic impurities. Recrystallization from a suitable solvent system can then be employed to achieve high purity. For stubborn impurities, column chromatography using a polar stationary phase like silica gel or alumina may be necessary.

Q2: How do I purify esters of this compound?

A2: Esters of this compound are typically neutral compounds and are best purified by column chromatography followed by recrystallization. Unlike the parent acid, they cannot be purified by acid-base extraction. Care must be taken during purification to avoid hydrolysis of the ester group back to the carboxylic acid, especially if using protic solvents or acidic/basic conditions.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is approximately 175 °C, with decomposition. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q4: What is the pKa of this compound, and why is it important for purification?

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound and its esters can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Melting Point Analysis: A sharp melting point at the known literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solutions
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The rate of cooling is too fast.- Use a lower boiling point solvent or a solvent mixture. - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. - Decrease the concentration of the solution. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated.- Add a co-solvent in which the compound is less soluble (an "anti-solvent"). - Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Poor recovery of the compound. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider a different solvent system where the compound has lower solubility at cold temperatures.
Purity does not improve after recrystallization. The impurity has similar solubility to the product in the chosen solvent. The impurity co-crystallizes with the product.- Experiment with different solvents or solvent mixtures of varying polarities. - Consider an alternative purification method such as column chromatography or acid-base extraction before recrystallization.
Column Chromatography Issues
ProblemPotential CauseRecommended Solutions
Compound streaks on the silica gel column. The compound is highly polar and interacts strongly with the acidic silica gel. The compound is not fully soluble in the eluent.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to reduce tailing. - Use a more polar eluent system. - Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
Poor separation of the desired compound from impurities. The eluent system is not optimized. The column is overloaded.- Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the desired compound around 0.2-0.4). - Use a smaller amount of crude material relative to the amount of stationary phase. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of silica gel.- Use a deactivated stationary phase, such as neutral alumina. - Run the column quickly to minimize contact time. - Add a small amount of a base like triethylamine to the eluent to neutralize the silica gel.

Experimental Protocols

Acid-Base Extraction of this compound

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add another portion of 1 M NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Wash Organic Layer: The organic layer now contains any neutral impurities. It can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl while stirring until the solution is acidic (pH ~2, check with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator.

Column Chromatography of a this compound Ester (e.g., Methyl Cinnoline-4-carboxylate)

This protocol describes a general procedure for the purification of a neutral ester derivative.

Materials:

  • Crude this compound ester

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined by TLC.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a 4:1 mixture of hexane:ethyl acetate.[2] The ideal eluent should give the desired ester an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude ester in a minimal amount of the eluent or a more polar solvent (like dichloromethane) if it's not very soluble in the eluent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions until the desired compound has completely eluted from the column.

    • Combine the pure fractions containing the ester.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified ester.

Visualizations

Purification_Workflow_Acid crude_acid Crude Cinnoline-4- carboxylic Acid dissolve Dissolve in Organic Solvent crude_acid->dissolve extract_base Extract with aq. NaHCO3 Solution dissolve->extract_base aqueous_layer Aqueous Layer (Cinnolinate Salt) extract_base->aqueous_layer Acidic Product organic_layer Organic Layer (Neutral Impurities) extract_base->organic_layer Impurities acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_acid Pure Cinnoline-4- carboxylic Acid filter_dry->pure_acid

Caption: Workflow for the purification of this compound via acid-base extraction.

Purification_Workflow_Ester crude_ester Crude Cinnoline-4- carboxylate Ester tlc TLC for Eluent Selection crude_ester->tlc column_chrom Column Chromatography (Silica Gel) tlc->column_chrom fractions Collect Fractions column_chrom->fractions analyze_fractions Analyze Fractions (TLC) fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_ester Pure Cinnoline-4- carboxylate Ester evaporate->pure_ester recrystallize Recrystallization (Optional) pure_ester->recrystallize Further Purification

Caption: General workflow for the purification of this compound esters.

Caption: A logical decision tree for troubleshooting common purification problems.

References

Technical Support Center: Green Synthesis of Cinnolines and Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Green Chemistry Approaches to Cinnoline and Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to sustainable synthetic methodologies.

Section 1: Green Quinoline Synthesis

Frequently Asked Questions (FAQs): Quinoline Synthesis

Q1: What are the primary green chemistry approaches for quinoline synthesis?

A1: The main green approaches focus on reducing waste, energy consumption, and the use of hazardous materials.[1] Key methods include:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products.[2][3]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields, typically at lower temperatures than conventional heating.[4][5][6]

  • Solvent-Free Reactions: Eliminates the need for volatile and often toxic organic solvents, reducing waste and environmental impact.[7][8]

  • Green Catalysis: Involves the use of environmentally benign catalysts such as nanocatalysts, biocatalysts, and ionic liquids, which can often be recycled and reused.[1][9][10]

  • Use of Greener Solvents: When a solvent is necessary, greener alternatives like water, ethanol, or deep eutectic solvents are employed.[1]

Q2: How do traditional quinoline synthesis methods like the Friedländer or Doebner-von Miller reactions compare to their green counterparts?

A2: Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids or bases, leading to significant energy consumption and waste generation.[1] Green modifications of these reactions, such as performing the Friedländer synthesis under microwave irradiation or using a reusable solid acid catalyst, offer milder reaction conditions, shorter reaction times, and a better environmental profile.[11][12]

Q3: What are the advantages of using nanocatalysts in quinoline synthesis?

A3: Nanocatalysts offer several advantages, including high catalytic activity due to their large surface-area-to-volume ratio, high selectivity, and the ability to be easily separated from the reaction mixture and reused for multiple cycles.[9][10][13] This reduces catalyst waste and the overall cost of the synthesis.

Troubleshooting Guide: Green Quinoline Synthesis
Problem IDObserved IssuePotential Cause(s)Suggested Solution(s)
Q-MW-01 Low or no product yield in microwave-assisted synthesis. - Insufficient Temperature/Power: The reaction may not have reached the necessary activation energy. - Incorrect Solvent: The chosen solvent may not be suitable for microwave absorption. - Decomposition of Reactants/Products: Excessive power or prolonged irradiation time can lead to degradation.- Optimize Reaction Conditions: Gradually increase the microwave power and/or temperature, ensuring the pressure limits of the vessel are not exceeded.[11] - Solvent Selection: Use polar solvents like ethanol, DMF, or even neat acetic acid which couple efficiently with microwaves.[3][11] - Monitor Reaction Progress: Use TLC to monitor the reaction and avoid over-exposure to microwaves.
Q-US-01 Inconsistent yields in ultrasound-assisted synthesis. - Improper Probe/Transducer Placement: Inefficient energy transfer to the reaction mixture. - Temperature Fluctuations: Localized heating from cavitation can lead to side reactions. - Solvent Viscosity: High viscosity can dampen the effects of cavitation.- Optimize Setup: Ensure the ultrasonic probe is properly immersed or the reaction vessel is correctly placed in the ultrasonic bath. - Temperature Control: Use a cooling bath to maintain a consistent reaction temperature. - Solvent Choice: Select a solvent with lower viscosity if possible, or dilute the reaction mixture.
Q-NC-01 Catalyst deactivation or low activity with nanocatalysts. - Catalyst Poisoning: Impurities in reactants or solvents can block active sites. - Agglomeration of Nanoparticles: Loss of surface area due to clumping of nanoparticles. - Leaching of Active Metal: The active component of the catalyst may be dissolving into the reaction medium.- Purify Reagents: Ensure all starting materials and solvents are of high purity. - Improve Catalyst Dispersion: Use ultrasonication to disperse the catalyst before starting the reaction. - Choose a Robust Catalyst Support: Select a support material that strongly anchors the active nanoparticles.[13]
Q-SF-01 Incomplete reaction in solvent-free conditions. - Poor Mixing/Mass Transfer: Reactants are not in sufficient contact. - Solid-State Phase Issues: The physical form of the reactants may hinder the reaction.- Mechanical Grinding: Use a mortar and pestle or a ball mill to ensure intimate mixing of reactants. - Liquid-Assisted Grinding (LAG): Add a very small amount of a non-solvent liquid to facilitate interaction between solid reactants.

Section 2: Green Cinnoline Synthesis

Frequently Asked Questions (FAQs): Cinnoline Synthesis

Q1: What are the challenges in developing green synthetic methods for cinnolines?

A1: Traditional cinnoline syntheses, such as the Richter or Borsche methods, often involve multi-step procedures and harsh reagents like diazotization agents.[14][15] Adapting these to greener methodologies can be challenging. However, recent research has focused on microwave-assisted and palladium-catalyzed methods to improve the sustainability of cinnoline synthesis.[7][16]

Q2: How can microwave irradiation be applied to cinnoline synthesis?

A2: Microwave heating can significantly accelerate the cyclization steps in cinnoline synthesis, leading to higher yields and shorter reaction times compared to conventional heating.[7] For example, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation provides good yields of polyfunctionally substituted cinnolines.[12]

Q3: What is the role of palladium catalysis in the green synthesis of cinnolines?

A3: Palladium-catalyzed cross-coupling and annulation reactions offer efficient routes to the cinnoline core.[16] While traditional palladium catalysis can have issues with catalyst leaching and cost, green approaches focus on using highly efficient catalysts at low loadings, using environmentally benign solvents, and developing methods for catalyst recycling.[17]

Troubleshooting Guide: Green Cinnoline Synthesis
Problem IDObserved IssuePotential Cause(s)Suggested Solution(s)
C-MW-01 Formation of side products in microwave-assisted cinnoline synthesis. - Thermal Decomposition: High temperatures can lead to undesired side reactions or decomposition. - Incorrect Reaction Time: Prolonged irradiation can promote the formation of byproducts.- Optimize Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.[12] - Use a Suitable Solvent: Choose a solvent that effectively absorbs microwaves and is stable at the reaction temperature.
C-Pd-01 Low yield or catalyst deactivation in palladium-catalyzed cinnoline synthesis. - Ligand Degradation: The ligand used to stabilize the palladium catalyst may be unstable under the reaction conditions. - Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the palladium catalyst. - Oxidative Addition Issues: The initial step of the catalytic cycle may be inefficient.- Ligand Screening: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that is more robust. - Use High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous. - Optimize Reaction Conditions: Adjust the temperature, base, and solvent to facilitate the oxidative addition step.
C-Gen-01 Difficulty in isolating the desired cinnoline product. - Complex Reaction Mixture: The presence of multiple products and unreacted starting materials can complicate purification. - Product Solubility: The product may have similar solubility to impurities, making separation difficult.- Chromatographic Purification: Utilize column chromatography with a carefully selected solvent system for separation. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Data Presentation

Table 1: Comparison of Green Synthesis Methods for Quinolines

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference(s)
Microwave-Assisted Friedländer Acetic Acid (as catalyst and solvent)Neat1605 minExcellent[11]
Microwave-Assisted Friedländer Fe3O4-TDSN-Bi(III)Solvent-free80-85-97[3]
Ultrasound-Assisted Doebner-von Miller SnCl2·2H2OWater--Good[5]
Nanocatalyst (NF-ZnO) Nano-flake ZnOSolvent-free100-20-95[9]
Nanocatalyst (Fe3O4@urea/HITh-SO3H MNPs) Fe3O4@urea/HITh-SO3H MNPsSolvent-free80-High[9]

Table 2: Green Synthesis Methods for Cinnolines

MethodReactantsCatalyst/ConditionsTimeYield (%)Reference(s)
Microwave-Assisted Dihydropyridazine-3-carboxylate and nitroolefinsDioxane/piperidine, Microwave20 min86-93[7][12]
Palladium-Catalyzed Annulation Pyrazolones and aryl iodidesPd(OAc)2, pyridine-type ligand-up to 94[16]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol is adapted from a procedure using neat acetic acid as both the solvent and catalyst.[11]

Materials:

  • 2-Aminophenylketone (1 mmol)

  • Cyclic ketone (e.g., cyclohexanone, 1.2 mmol)

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (1.2 mmol).

  • Add neat acetic acid to the mixture to act as both the solvent and catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nanocatalyst-Based Solvent-Free Synthesis of Quinolines

This protocol is based on the use of nano-flake ZnO as a catalyst in a solvent-free Friedländer reaction.[7]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate, 1.5 mmol)

  • Nano-flake ZnO catalyst (10 mol%)

Procedure:

  • In a round-bottom flask, add the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.5 mmol), and the nano-flake ZnO catalyst (0.008 g, 10 mol%).

  • Heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add ethyl acetate to the reaction mixture.

  • Separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.

  • Remove the organic solvent from the supernatant under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Protocol 3: Microwave-Assisted Synthesis of Cinnolines

This protocol is adapted from a method for the synthesis of polyfunctionally substituted cinnolines.[12]

Materials:

  • Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1 mmol)

  • Nitroolefin (1.1 mmol)

  • Dioxane

  • Piperidine (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the dihydropyridazine-3-carboxylate (1 mmol) and the nitroolefin (1.1 mmol) in dioxane.

  • Add a catalytic amount of piperidine to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature of 100 °C for 20 minutes.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure cinnoline derivative.

Visualizations

Green_Quinoline_Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_Ultrasound Ultrasound-Assisted Synthesis cluster_Nanocatalyst Nanocatalyst Synthesis (Solvent-Free) MW_Reactants Reactants + Solvent in Microwave Vial MW_Irradiation Microwave Irradiation (Controlled Temp/Time) MW_Reactants->MW_Irradiation MW_Workup Work-up & Purification MW_Irradiation->MW_Workup MW_Product Pure Quinoline MW_Workup->MW_Product US_Reactants Reactants + Solvent in Flask US_Sonication Ultrasonic Irradiation (Controlled Temp) US_Reactants->US_Sonication US_Workup Work-up & Purification US_Sonication->US_Workup US_Product Pure Quinoline US_Workup->US_Product NC_Reactants Reactants + Nanocatalyst NC_Heating Conventional Heating (Solvent-Free) NC_Reactants->NC_Heating NC_Separation Catalyst Separation & Reuse NC_Heating->NC_Separation NC_Purification Purification NC_Separation->NC_Purification NC_Product Pure Quinoline NC_Purification->NC_Product

Caption: Experimental workflows for common green quinoline synthesis methods.

Troubleshooting_Logic Start Low/No Product Yield Method Which Green Method? Start->Method MW_Check Check Temp/Power & Solvent Method->MW_Check Microwave US_Check Check Probe Position & Temp Control Method->US_Check Ultrasound NC_Check Check Catalyst Activity & Purity Method->NC_Check Nanocatalyst Optimize Optimize Conditions MW_Check->Optimize US_Check->Optimize NC_Check->Optimize

Caption: A logical diagram for troubleshooting low-yield green synthesis reactions.

Cinnoline_Synthesis_Pathway Reactants Dihydropyridazine + Nitroolefin Conditions Microwave Irradiation 100°C, 20 min Piperidine/Dioxane Reactants->Conditions Cyclization Cyclization Reaction Conditions->Cyclization Product Substituted Cinnoline Cyclization->Product

Caption: A simplified workflow for microwave-assisted cinnoline synthesis.

References

Technical Support Center: Efficient Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selection of catalysts for the efficient synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for quinoline-4-carboxylic acids and what catalysts are typically used?

A1: The primary methods for synthesizing the quinoline core are the Doebner, Combes, Conrad-Limpach, and Friedländer syntheses. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a widely used method for synthesizing quinolines. This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a protic acid or a Lewis acid catalyst. Common catalysts include hydrochloric acid, sulfuric acid, and Lewis acids like zinc chloride.

Q2: How do I select the appropriate catalyst for my specific substrates?

A2: Catalyst selection is critical and depends on the specific substrates and the desired reaction conditions. For electron-rich anilines, a milder Lewis acid catalyst may be sufficient, while electron-deficient anilines might require a stronger acid or higher temperatures. It is often recommended to screen a variety of catalysts to determine the optimal choice for your specific application.

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A3: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, which simplifies product purification and reduces waste. They are also often reusable, leading to more cost-effective and environmentally friendly processes.

Q4: Can microwave irradiation be used to improve the synthesis of quinoline-4-carboxylic acids?

A4: Yes, microwave-assisted organic synthesis has been shown to significantly accelerate the Doebner reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids. This technique can lead to shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal. 3. Catalyst Deactivation: The catalyst may have lost its activity due to impurities or reaction byproducts.1. Screen Different Catalysts: Test a range of Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃) or Brønsted acids (e.g., HCl, H₂SO₄, p-TSA). 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal parameters. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and active. For heterogeneous catalysts, consider regeneration procedures if applicable.
Poor Selectivity / Formation of Side Products 1. Catalyst is too harsh: A strong acid catalyst might promote side reactions. 2. High Reaction Temperature: Elevated temperatures can lead to undesired byproducts.1. Use a Milder Catalyst: Switch to a milder Lewis acid or a lower concentration of Brønsted acid. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Difficult Product Purification 1. Homogeneous Catalyst: The catalyst is difficult to separate from the product. 2. Complex Reaction Mixture: The formation of multiple byproducts complicates purification.1. Switch to a Heterogeneous Catalyst: Employ a solid-supported catalyst for easy filtration. 2. Optimize for Cleaner Reaction: Refer to the "Poor Selectivity" section to minimize byproduct formation.
Reaction Fails to Initiate 1. Inactive Catalyst: The catalyst may be of poor quality or deactivated. 2. Insufficient Activation Energy: The reaction temperature may be too low.1. Verify Catalyst Activity: Use a fresh, high-purity catalyst. 2. Increase Temperature: Gradually increase the reaction temperature. Consider using microwave irradiation to provide sufficient energy.

Catalyst Performance Data

The following table summarizes the performance of different catalysts in the synthesis of 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TSAEthanolReflux685
L-prolineEthanolReflux892
No CatalystEthanolReflux24<10

Key Experimental Protocols

General Procedure for the Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid:

A mixture of aniline (1 mmol), benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol (10 mL) is prepared. The selected catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to afford the pure 2-phenylquinoline-4-carboxylic acid.

Visualizations

CatalystSelectionWorkflow cluster_input Input cluster_screening Catalyst Screening cluster_optimization Optimization cluster_output Output Start Define Substrates (Aniline, Carbonyl, etc.) Catalyst_Type Select Catalyst Type (Lewis vs. Brønsted) Start->Catalyst_Type Screen_Lewis Screen Lewis Acids (e.g., ZnCl₂, FeCl₃) Catalyst_Type->Screen_Lewis Lewis Screen_Bronsted Screen Brønsted Acids (e.g., HCl, p-TSA) Catalyst_Type->Screen_Bronsted Brønsted Optimize Optimize Reaction Conditions (Temperature, Solvent, Time) Screen_Lewis->Optimize Screen_Bronsted->Optimize Low_Yield Low Yield? Optimize->Low_Yield High_Yield High Yield & Selectivity Optimize->High_Yield Low_Yield->Catalyst_Type Re-screen Catalysts Final_Protocol Finalized Protocol High_Yield->Final_Protocol

Caption: Catalyst selection workflow for quinoline-4-carboxylic acid synthesis.

TroubleshootingGuide cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_verification Verification Start Unsuccessful Synthesis Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Side_Products Side Products Problem->Side_Products Selectivity No_Reaction No Reaction Problem->No_Reaction Initiation Sol_Yield 1. Change Catalyst 2. Optimize Conditions 3. Use Fresh Catalyst Low_Yield->Sol_Yield Sol_Selectivity 1. Use Milder Catalyst 2. Lower Temperature Side_Products->Sol_Selectivity Sol_NoReaction 1. Verify Catalyst Activity 2. Increase Temperature No_Reaction->Sol_NoReaction Verify Verify Improvement Sol_Yield->Verify Sol_Selectivity->Verify Sol_NoReaction->Verify Verify->Problem No Success Successful Synthesis Verify->Success Yes

Validation & Comparative

Comparative NMR Analysis of Cinnoline-4-carboxylic Acid and its Isomeric Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic compounds, cinnoline, quinoline, and quinoxaline scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents. The characterization of their derivatives is crucial for drug discovery and development. This guide provides a comparative analysis of Cinnoline-4-carboxylic acid and two of its structural isomers, Quinoline-4-carboxylic acid and Quinoxaline-2-carboxylic acid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to the Analytes

This compound, Quinoline-4-carboxylic acid, and Quinoxaline-2-carboxylic acid are aromatic heterocyclic carboxylic acids. While they share the same molecular formula (C₉H₆N₂O₂ for cinnoline and quinoxaline derivatives, and C₁₀H₇NO₂ for the quinoline derivative), their distinct nitrogen atom placement within the bicyclic ring system leads to unique electronic environments and, consequently, distinguishable NMR spectra. These differences are instrumental in their unambiguous identification and characterization.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, Quinoline-4-carboxylic acid, and Quinoxaline-2-carboxylic acid. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-3 (δ, ppm, multiplicity, J)H-5 (δ, ppm, multiplicity, J)H-6 (δ, ppm, multiplicity, J)H-7 (δ, ppm, multiplicity, J)H-8 (δ, ppm, multiplicity, J)Other Protons (δ, ppm, multiplicity, J)
This compound DMSO-d₆9.55 (s)8.50 (d, 8.8)8.05 (t, 7.6)8.20 (t, 7.8)9.30 (d, 8.5)14.0 (br s, COOH)
Quinoline-4-carboxylic acid [1]DMSO-d₆7.65 (d, 4.4)8.15 (d, 8.4)7.80 (t, 7.6)7.95 (t, 7.8)8.90 (d, 8.6)H-2: 8.95 (d, 4.4)
Quinoxaline-2-carboxylic acid DMSO-d₆9.31 (s)8.25-8.17 (m)8.25-8.17 (m)7.82-7.66 (m)7.82-7.66 (m)-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCOOH
This compound DMSO-d₆148.2125.1140.5129.8128.5132.1131.5124.7150.3166.8
Quinoline-4-carboxylic acid DMSO-d₆150.1121.2145.3128.9126.4130.2129.7123.8148.5167.5
Quinoxaline-2-carboxylic acid CDCl₃151.7143.3-142.2129.1130.2130.1129.0141.5165.9

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for these compounds is outlined below.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for these carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution and a homogenous solution.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 scans or more).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR-based Characterization

The following diagram illustrates the general workflow for characterizing a small organic molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Reference Reference Spectrum Process->Reference Integrate Integrate Peaks (¹H) Reference->Integrate Assign Assign Signals Integrate->Assign Structure Structure Confirmation Assign->Structure

Caption: General workflow for compound characterization by NMR spectroscopy.

This guide provides a foundational comparison of this compound with its key isomers using ¹H and ¹³C NMR. The distinct chemical shifts and coupling patterns serve as reliable fingerprints for the structural elucidation of these important heterocyclic scaffolds. Researchers can utilize this information for routine characterization, reaction monitoring, and as a basis for more advanced NMR studies.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to Cinnoline-4-carboxylic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating the structure and fragmentation pathways of these molecules. This guide provides a comparative analysis of the mass spectrometric fragmentation of Cinnoline-4-carboxylic acid against its structural isomer, Quinoline-4-carboxylic acid, supported by established fragmentation data for quinoline derivatives.

This compound, with a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16, is a heterocyclic carboxylic acid of interest in medicinal chemistry.[1] Its structural characterization by mass spectrometry is crucial for its identification and for distinguishing it from its isomers, such as the more commonly studied Quinoline-4-carboxylic acid. While specific experimental data for the mass spectrometric fragmentation of this compound is not widely published, a comparative analysis can be effectively constructed based on the well-documented fragmentation patterns of analogous quinoline carboxylic acids.[2][3][4]

Comparative Fragmentation Patterns

The fragmentation of these isomers in mass spectrometry is expected to be influenced by the position of the nitrogen atoms in the bicyclic ring system. Under typical ionization conditions, such as Electron Ionization (EI) or Electrospray Ionization (ESI), the initial fragmentation is anticipated to involve the carboxylic acid group.

Key expected fragmentation pathways for both this compound and Quinoline-4-carboxylic acid include the loss of the carboxyl radical (•COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 129, or the loss of a neutral carbon dioxide molecule (CO₂), leading to an ion at m/z 130.[2] Subsequent fragmentation of the heterocyclic ring would likely involve the elimination of neutral molecules such as hydrogen cyanide (HCN).[4]

The stability of the resulting fragment ions will likely differ due to the arrangement of the nitrogen atoms, potentially leading to variations in the relative abundance of these ions in the mass spectrum, which can be a key differentiator between the two isomers.

Quantitative Data Summary

The following table summarizes the expected key fragment ions for this compound and compares them with the known fragmentation of Quinoline-4-carboxylic acid. The relative abundances are predicted based on general fragmentation principles of similar compounds.

Precursor Ion (m/z)Proposed Fragment IonDescription of Neutral LossExpected m/z for this compoundKnown m/z for Quinoline-4-carboxylic acid
174[M-COOH]⁺Loss of carboxyl radical129129[4]
174[M-CO₂]⁺Loss of carbon dioxide130130
129[M-COOH-HCN]⁺Subsequent loss of hydrogen cyanide102102[2][4]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of water and acetonitrile. Working solutions are prepared by serial dilution of the stock solution to the desired concentration.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is employed using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5 µL of the sample is injected.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for this class of compounds.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be utilized.

  • Scan Mode: Full scan mode is used to identify the precursor ion, followed by product ion scans (MS/MS) to obtain fragmentation data.

  • Collision Energy: The collision energy is optimized to achieve optimal fragmentation of the precursor ion.

Visualizing the Process and Fragmentation

To better illustrate the experimental workflow and the proposed fragmentation pathway, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution working Working Solution stock->working column C18 Column working->column esi ESI Source column->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector data_analysis Data Analysis detector->data_analysis Data Acquisition

Caption: A generalized experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_frags parent This compound [M+H]⁺ m/z 175 frag1 [M+H-CO₂]⁺ m/z 131 parent->frag1 - CO₂ frag2 [M+H-COOH]⁺ m/z 130 parent->frag2 - •COOH frag3 [M+H-CO₂-HCN]⁺ m/z 104 frag1->frag3 - HCN

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

A Crystallographic and Biological Comparison of Cinnoline-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the three-dimensional structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of cinnoline-4-carboxylic acid derivatives, focusing on their X-ray crystallography and corresponding biological data to inform the design of novel therapeutics.

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a versatile template for the development of potent and selective inhibitors of various biological targets. This guide delves into the structural nuances of these derivatives as revealed by X-ray crystallography and correlates these findings with their performance in biological assays, offering a valuable resource for structure-activity relationship (SAR) studies.

Comparative Analysis of Cinnoline Derivatives

While comprehensive studies detailing both the X-ray crystallography and biological evaluation of a homologous series of this compound derivatives are still emerging, valuable insights can be gleaned from existing research on related cinnoline structures. A notable area of investigation has been the development of cinnoline derivatives as kinase inhibitors, particularly targeting enzymes like PI3K and c-Met, which are crucial in cancer signaling pathways.

For instance, a series of 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed and synthesized as potent c-Met kinase inhibitors.[1] Structure-activity relationship studies within this series revealed that substitution at the 1-position of the cinnoline ring significantly influences antitumor activity, with 2-chloro or 2-trifluoromethyl substituted phenyl groups demonstrating enhanced potency.[1] One of the most promising compounds from this study exhibited a c-Met IC50 value of 0.59 nM.[1]

Another study focused on cinnoline derivatives as PI3K inhibitors, where several compounds displayed nanomolar inhibitory activities.[2] A lead compound from this research showed significant micromolar inhibitory potency against three human tumor cell lines, with IC50 values of 0.264 µM, 2.04 µM, and 1.14 µM.[2]

Although the specific X-ray crystal structures for the most active compounds in these particular studies are not publicly available, the biological data underscores the potential of the cinnoline scaffold. The following tables summarize the biological activities of selected cinnoline derivatives from the literature.

Compound ClassTargetIC50 (nM)Cell Line(s)Reference
4-Oxo-1,4-dihydrocinnoline-3-carboxamidec-Met0.59A549, H460, HT-29, MKN-45, U87MG, SMMC-7721[1]
Cinnoline DerivativePI3KN/AThree human tumor cell lines[2]
264
2040
1140

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and extension of research findings. Below are representative protocols for the synthesis of cinnoline derivatives and the evaluation of their biological activity.

Synthesis of 4-Oxo-1,4-dihydrocinnoline-3-carboxamide Derivatives

A general synthetic route to 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives involves a multi-step process. A key step is often the cyclization of a suitably substituted phenylhydrazone precursor to form the cinnoline core. This is typically followed by functional group manipulations, such as the amidation of a carboxylic acid to introduce diversity.

Example Synthetic Step: Amide Coupling

  • To a solution of the this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivative.

In Vitro Kinase Inhibition Assay (e.g., c-Met)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro enzymatic assay.

  • Prepare a reaction mixture containing the kinase (e.g., recombinant c-Met), a suitable buffer, ATP, and a substrate peptide.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution, often containing a chelating agent like EDTA.

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using [γ-³²P]ATP.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Discovery

To better understand the workflow from compound synthesis to biological evaluation, the following diagrams illustrate the key processes involved.

Synthesis_Workflow Start Starting Materials Step1 Cyclization to form Cinnoline Core Start->Step1 Step2 Functional Group Manipulation (e.g., Amidation) Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Final_Product Final Cinnoline Derivative Characterization->Final_Product Biological_Evaluation_Workflow Compound Synthesized Cinnoline Derivative Kinase_Assay In Vitro Kinase Inhibition Assay Compound->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Compound->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 GI50 Determination Cell_Assay->GI50 GI50->SAR

References

A Comparative Study of Cinnoline-4-carboxylic Acid and its Amide Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cinnoline-4-carboxylic acid and its amide derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as therapeutic agents.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3] Modifications at the 4-position of the cinnoline ring, particularly the introduction of carboxylic acid and carboxamide functionalities, have been explored to modulate the pharmacological profile of these compounds. This guide examines the available data on this compound and its amide derivatives to elucidate structure-activity relationships and guide future drug discovery efforts.

Synthesis and Chemical Properties

The synthesis of this compound and its amide derivatives typically involves multi-step reaction sequences. While specific protocols for the parent this compound are not extensively detailed in the available literature, analogous syntheses of quinoline-4-carboxylic acids, such as the Pfitzinger and Doebner reactions, provide a foundational approach.[4][5]

The synthesis of Cinnoline-4-carboxamides often commences with the formation of a hydrazone, followed by intramolecular cyclization.[6][7] A general synthetic scheme is outlined below.

Synthesis_Workflow General Synthetic Workflow cluster_acid This compound Synthesis (Proposed) cluster_amide Cinnoline-4-carboxamide Synthesis start_acid Substituted Aniline + Diazotization intermediate_acid Diazonium Salt start_acid->intermediate_acid cyclization_acid Cyclization with a β-keto ester intermediate_acid->cyclization_acid cinnoline_ester Cinnoline-4-carboxylate Ester cyclization_acid->cinnoline_ester hydrolysis Hydrolysis cinnoline_ester->hydrolysis cinnoline_acid This compound hydrolysis->cinnoline_acid start_amide Substituted Aniline + Cyanoacetamide hydrazone Hydrazone Formation start_amide->hydrazone cyclization_amide Intramolecular Cyclization (e.g., with AlCl3) hydrazone->cyclization_amide amino_cinnoline_carboxamide 4-Aminocinnoline-3-carboxamide Intermediate cyclization_amide->amino_cinnoline_carboxamide further_reactions Further Reactions/ Modifications amino_cinnoline_carboxamide->further_reactions final_amide Substituted Cinnoline-4-carboxamide further_reactions->final_amide

General synthetic routes for this compound and its amides.

Comparative Biological Activity

Direct comparative studies detailing the biological performance of this compound versus its simple amide derivative are scarce. However, by collating data from various studies on their substituted derivatives, we can infer potential structure-activity relationships.

Anticancer Activity

Cinnoline derivatives have emerged as promising anticancer agents, with some compounds demonstrating potent inhibitory effects on key signaling pathways.[8] Notably, certain 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed as c-Met inhibitors, a receptor tyrosine kinase often overexpressed in various cancers.[9] Additionally, a series of dihydrobenzo[h]cinnoline-5,6-dione derivatives have exhibited significant cytotoxic activity against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with IC50 values in the low micromolar range.[3][9]

Some cinnoline derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), crucial enzymes in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and proliferation.[8]

Table 1: Anticancer Activity of Selected Cinnoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dionesCompound with a 4-NO2C6H4 substituentKB0.56[9]
Hep-G20.77[9]
Cinnoline PI3K InhibitorsCompound 25Human Tumor Cell Line 10.264[8]
Human Tumor Cell Line 22.04[8]
Human Tumor Cell Line 31.14[8]

Note: The data presented is for substituted derivatives and not a direct comparison between the parent acid and amide.

Antimicrobial Activity

The cinnoline scaffold is also a key feature in compounds with antimicrobial properties.[1] Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have shown in vitro antimicrobial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL.[1] Furthermore, pyrazolo[4,3-c]cinnoline derivatives have demonstrated dual anti-inflammatory and antibacterial activities.[10]

A study on analogous quinoline compounds revealed that quinoline-4-carboxylic acid derivatives generally exhibit higher antimicrobial effects than their corresponding quinoline-4-carboxamides, which showed only weak influence on microbial growth.[4][11] This suggests that the carboxylic acid moiety might be more critical for antimicrobial activity in this class of compounds, a hypothesis that warrants further investigation within the cinnoline series.

Table 2: Antimicrobial Activity of Selected Cinnoline Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
4-(p-aminopiperazine)cinnoline-3-carboxamidesVarious substituted derivativesB. subtilis, S. aureus, E. coli, P. aeruginosa12.5 - 50[1]
Pyrazolo[4,3-c]cinnoline derivativesCompound 4e (2,4-dichloro substituent)E. coli12.5[10]
P. aeruginosa12.5[10]
Compound 4iE. coli12.5[12]
P. aeruginosa12.5[12]
S. aureus25[12]

Note: The data presented is for substituted derivatives and not a direct comparison between the parent acid and amide.

Signaling Pathways and Mechanisms of Action

Several cinnoline derivatives have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway .[8] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of PI3K by cinnoline derivatives can lead to the dephosphorylation of Akt and downstream effectors, ultimately resulting in decreased cell growth and proliferation.

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by certain cinnoline derivatives.

Experimental Protocols

Synthesis of Cinnoline-4-carboxamide Derivatives

A general method for the synthesis of substituted 4-aminocinnoline-3-carboxamides involves the following steps:[6][7]

  • Hydrazone Formation: Substituted anilines are diazotized and coupled with a compound containing an active methylene group, such as cyanoacetamide, in a buffered solution (e.g., aqueous ethanol with sodium acetate) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The formed hydrazone undergoes intramolecular cyclization, often facilitated by a Lewis acid catalyst like anhydrous aluminum chloride in a suitable solvent such as chlorobenzene, to yield the 4-aminocinnoline-3-carboxamide scaffold.

  • Further Derivatization: The amino and amide groups on the cinnoline ring can be further modified to generate a library of derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound or its amide derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its amide derivatives represent a promising class of compounds with potential applications in cancer and infectious disease therapy. While direct comparative data is limited, the available evidence suggests that both functionalities can lead to potent biological activity, with the specific substitution pattern on the cinnoline ring playing a crucial role in determining the pharmacological profile. The observation from the analogous quinoline series, where the carboxylic acid derivatives displayed superior antimicrobial activity, provides a rationale for prioritizing the evaluation of this compound and its derivatives in antimicrobial drug discovery. Further research, including direct comparative studies and exploration of a wider range of biological targets, is warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of cinnoline-4-carboxylic acid analogs, focusing on their potential therapeutic applications. While comprehensive SAR studies on this specific scaffold are less abundant compared to its quinoline counterpart, this document synthesizes available data on their biological activities, outlines key synthetic methodologies, and presents relevant biological testing protocols.

Introduction to Cinnoline-4-Carboxylic Acids

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[1][2] The this compound moiety, in particular, has been explored for its potential as a pharmacophore in the development of novel therapeutic agents.

Comparative Biological Activities

While a comprehensive quantitative SAR is not well-established in publicly available literature, several studies have investigated the biological effects of various substituted this compound analogs and their derivatives, such as amides. The primary areas of investigation include CNS activity, with a focus on anticonvulsant effects.

Central Nervous System (CNS) Activity

Studies on 4-amino-3-cinnolinecarboxylic acids and their corresponding carboxamides have revealed significant CNS activity.[3] Pharmacological testing of these compounds has demonstrated potential anticonvulsant properties.[3]

Table 1: Summary of CNS Activity Data for Cinnoline-4-Carboxamide Analogs

Compound IDSubstituentsObserved ActivityReference
Amide Series 1 6,7,8-Substituted 4-amino-3-cinnolinecarboxamidesSignificant CNS activity, including anticonvulsant effects in pharmacological tests.[3]
Amide Series 2 Unspecified 4-aminocinnoline-3-carboxamidesPotent activity against LRRK2 kinase, with excellent CNS penetration. However, kinase specificity was an issue.[2]

Note: Specific quantitative data such as ED50 or IC50 values for a series of analogs to establish a clear SAR are limited in the reviewed literature.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of comprehensive studies specifically on this compound analogs, a detailed SAR cannot be definitively constructed. However, based on the available information for cinnoline derivatives in general, some inferences can be drawn:

  • Amidation of the Carboxylic Acid: Conversion of the 4-carboxylic acid to a carboxamide appears to be a key step for observing CNS activity, particularly anticonvulsant effects.[3]

  • Substitution on the Benzo Ring: The presence and nature of substituents on the benzene ring of the cinnoline core influence the pharmacological profile. However, a clear pattern for optimal activity is not yet elucidated.

It is important to note that the SAR for the closely related quinoline-4-carboxylic acid analogs is well-documented, especially concerning their activity as dihydroorotate dehydrogenase (DHODH) inhibitors in cancer therapy.[4] For these quinoline analogs, bulky hydrophobic substituents at the C-2 position and the presence of the carboxylic acid at C-4 are critical for potent inhibition.[4] While cinnoline is an isostere of quinoline, it remains to be seen if similar SAR principles apply to this compound analogs for anticancer activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of cinnoline derivatives can be achieved through various methods. A common approach involves the intramolecular cyclization of a hydrazone formed from a substituted aniline and a suitable coupling partner.[5]

General Synthetic Scheme:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis (Optional) Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt NaNO2, HCl Hydrazone Hydrazone Diazonium Salt->Hydrazone Cyanoacetamide, NaOAc 4-Amino-Cinnoline-3-Carboxamide 4-Amino-Cinnoline-3-Carboxamide Hydrazone->4-Amino-Cinnoline-3-Carboxamide Anhydrous AlCl3, Chlorobenzene 4-Amino-Cinnoline-3-Carboxylic Acid 4-Amino-Cinnoline-3-Carboxylic Acid 4-Amino-Cinnoline-3-Carboxamide->4-Amino-Cinnoline-3-Carboxylic Acid Alkaline Hydrolysis

Caption: General synthesis of 4-aminocinnoline-3-carboxylic acid derivatives.

Detailed Protocol for the Synthesis of 4-Amino-Cinnoline-3-Carboxamides:

  • Diazotization: A substituted aniline is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5]

  • Coupling: The diazonium salt is then coupled with an active methylene compound, such as cyanoacetamide, in the presence of a base like sodium acetate, to yield a hydrazone intermediate.[5]

  • Cyclization: The hydrazone undergoes intramolecular cyclization, often facilitated by a Lewis acid catalyst like anhydrous aluminum chloride in a suitable solvent such as chlorobenzene, to afford the 4-amino-cinnoline-3-carboxamide.[5]

  • Hydrolysis: If the carboxylic acid is the desired final product, the carboxamide can be hydrolyzed under alkaline conditions.[3]

Biological Evaluation: Anticonvulsant Activity Screening

The following is a general protocol for assessing the anticonvulsant activity of test compounds, based on standard preclinical models.

Experimental Workflow:

G cluster_0 Animal Model cluster_1 Compound Administration cluster_2 Seizure Induction cluster_3 Observation & Data Collection Animals (e.g., mice) Animals (e.g., mice) Test Compound Test Compound Administration (e.g., i.p.) Administration (e.g., i.p.) Test Compound->Administration (e.g., i.p.) Seizure Induction (e.g., PTZ or MES) Seizure Induction (e.g., PTZ or MES) Administration (e.g., i.p.)->Seizure Induction (e.g., PTZ or MES) Vehicle Control Vehicle Control Vehicle Control->Administration (e.g., i.p.) Observation of Seizure Activity Observation of Seizure Activity Seizure Induction (e.g., PTZ or MES)->Observation of Seizure Activity Data Analysis (e.g., ED50) Data Analysis (e.g., ED50) Observation of Seizure Activity->Data Analysis (e.g., ED50)

Caption: Workflow for anticonvulsant activity screening.

Protocol:

  • Animals: Male albino mice are typically used for these studies.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered intraperitoneally (i.p.). A control group receives the vehicle only.

  • Seizure Induction: After a specific period to allow for drug absorption, seizures are induced using either a chemical convulsant like pentylenetetrazole (PTZ) or via maximal electroshock (MES).

  • Observation: Animals are observed for the onset, duration, and severity of seizures. The ability of the test compound to prevent or delay seizures is recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated to quantify anticonvulsant potency.

Signaling Pathways

The precise signaling pathways modulated by this compound analogs are not extensively characterized. However, for CNS-active compounds, potential interactions with various neurotransmitter systems or ion channels could be hypothesized. For instance, compounds with anticonvulsant activity might modulate GABAergic or glutamatergic signaling.

Hypothesized Signaling Pathway for Anticonvulsant Activity:

G Cinnoline Analog Cinnoline Analog GABA-A Receptor GABA-A Receptor Cinnoline Analog->GABA-A Receptor Positive Allosteric Modulation Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Increased Cl- influx Reduced Seizure Susceptibility Reduced Seizure Susceptibility Neuronal Inhibition->Reduced Seizure Susceptibility

Caption: Hypothesized GABAergic modulation by cinnoline analogs.

Conclusion and Future Directions

The available data suggests that this compound analogs, particularly their carboxamide derivatives, represent a promising scaffold for the development of novel CNS agents with potential anticonvulsant activity. However, there is a clear need for more extensive and systematic SAR studies to fully elucidate the structural requirements for optimal potency and selectivity. Future research should focus on:

  • Synthesizing a broader range of analogs with diverse substitutions on both the cinnoline core and the carboxamide moiety.

  • Conducting comprehensive in vitro and in vivo testing to generate quantitative SAR data.

  • Investigating the mechanism of action and identifying the specific molecular targets and signaling pathways involved in their biological effects.

By addressing these knowledge gaps, the therapeutic potential of this compound analogs can be more thoroughly explored and potentially exploited for the development of new medicines.

References

A Comparative Analysis of the Biological Activities of Cinnoline and Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and quinoline are isomeric heterocyclic aromatic compounds, both featuring a benzene ring fused to a nitrogen-containing six-membered ring. The key structural difference lies in the arrangement of the nitrogen atoms within the heterocyclic ring. This subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities. Carboxylic acid derivatives of both scaffolds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the biological activities of cinnoline and quinoline carboxylic acids, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Both quinoline and cinnoline carboxylic acid derivatives have demonstrated potential as anticancer agents, although the volume of research heavily favors quinoline-based compounds.

Quinoline Carboxylic Acids

Derivatives of quinoline carboxylic acid have shown significant cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of crucial cellular processes such as DNA replication, cell division, and signal transduction pathways.[1]

Table 1: Anticancer Activity of Quinoline Carboxylic Acid Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MLLr leukemic cell lines7.2[2]
2-Styryl-4-quinoline carboxylic acid (Compound 21)HCC8270.010[3]
2-Styryl-4-quinoline carboxylic acid (Compound 21)H1975 (L858R/T790 M)0.21[3]
2-Styryl-4-quinoline carboxylic acid (Compound 21)A5490.99[3]
Quinoline-chalcone hybrid (9i)A5491.91[4]
Quinoline-chalcone hybrid (9j)K-5625.29[4]
2-(4-Substituted phenyl)-6,7-substituted-quinoline-4-Carboxylic acid (Q21)Breast cancer16.28[1]
2-(4-Substituted phenyl)-6,7-substituted-quinoline-4-Carboxylic acid (Q21)Ovarian metastatic cancer11.44[1]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c)MCF-71.73 (µg/mL)[5]
Aryl ester of Quinoline-2-carboxylic acidPC326 (µg/mL)[6]
Cinnoline Carboxylic Acids

Research into the anticancer properties of cinnoline carboxylic acids is less extensive. However, some derivatives have shown promising activity, primarily through the inhibition of protein kinases.

Table 2: Anticancer Activity of Cinnoline Carboxylic Acid Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cinnoline derivative (25)Human tumor cell line 10.264[2][7]
Cinnoline derivative (25)Human tumor cell line 22.04[2][7]
Cinnoline derivative (25)Human tumor cell line 31.14[2][7]
Triazepinocinnoline derivative (7)MCF-70.049[8]

Antimicrobial Activity

The quinoline core is famously a part of many successful antimicrobial agents. Cinnoline carboxylic acids have also been investigated for their antimicrobial potential.

Quinoline Carboxylic Acids

Quinolone antibiotics, which contain a quinoline-4-carboxylic acid scaffold, are a well-established class of antibacterial drugs that inhibit bacterial DNA gyrase and topoisomerase IV.

Table 3: Antimicrobial Activity of Quinoline Carboxylic Acid Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[9][10]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[9][10]
Substituted quinolineGram-positive & Gram-negative bacteria62.50 - 250[11]
2-Phenyl-quinoline-4-carboxamide derivatives--[12]
Cinnoline Carboxylic Acids

Data on the antimicrobial activity of cinnoline carboxylic acids is limited, with most studies focusing on broader classes of cinnoline derivatives.

Anti-inflammatory Activity

Both quinoline and cinnoline scaffolds have been explored for the development of novel anti-inflammatory agents.

Quinoline Carboxylic Acids

Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often linked to the inhibition of pro-inflammatory signaling pathways.[13][14]

Table 4: Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives

Compound/DerivativeAssayIC50Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[13][15]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[13]
Cinnoline Carboxylic Acids

Signaling Pathways

The biological activities of these compounds are often mediated through their interaction with key cellular signaling pathways.

Quinoline Carboxylic Acids

Quinoline derivatives have been shown to modulate several important signaling pathways implicated in cancer and inflammation, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Several quinoline derivatives have been identified as inhibitors of PI3K and mTOR.[4][16][17]

  • NF-κB Pathway: The NF-κB transcription factor plays a central role in the inflammatory response. Certain quinoline molecules have been shown to inhibit the canonical NF-κB pathway.[6][18][19]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Some quinoline derivatives act as inhibitors of components of this pathway, such as MEK.[3]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Carboxylic Acids Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: Quinoline carboxylic acid derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_0 Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Activates Quinoline Quinoline Carboxylic Acids Quinoline->NFkB Inhibits Translocation/DNA Binding

Caption: Quinoline carboxylic acids can inhibit the NF-κB signaling pathway.

Cinnoline Carboxylic Acids

The primary signaling pathway implicated in the activity of cinnoline derivatives is the PI3K/Akt pathway . Several cinnoline compounds have been developed as potent PI3K inhibitors.[2][7]

Cinnoline_PI3K_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CellularResponse Cell Survival, Growth, Proliferation Akt->CellularResponse Promotes Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibits

Caption: Cinnoline derivatives have been shown to inhibit the PI3K signaling pathway.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (cinnoline or quinoline carboxylic acid derivatives) and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treat Treat with Compounds SeedCells->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: General workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The available evidence suggests that both cinnoline and quinoline carboxylic acids are promising scaffolds for the development of new therapeutic agents. Quinoline carboxylic acid derivatives have been extensively studied and have demonstrated potent anticancer and antimicrobial activities, with several compounds advancing to clinical use. The research on cinnoline carboxylic acids, while less extensive, indicates their potential, particularly as anticancer agents through mechanisms like PI3K inhibition.

A significant gap in the current research is the lack of direct, head-to-head comparative studies of the biological activities of cinnoline and quinoline carboxylic acids. Such studies would be invaluable for elucidating the precise influence of the nitrogen atom's position on the pharmacological profile. Future research should focus on synthesizing and evaluating a broader range of cinnoline carboxylic acid derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with potent and selective biological activities. Further investigation into the signaling pathways modulated by cinnoline derivatives is also crucial for understanding their mechanisms of action and for guiding the rational design of next-generation therapeutics.

References

In Vitro Validation of the Anticancer Activity of Cinnoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the in vitro anticancer activity of a representative cinnoline derivative against the established chemotherapeutic agent, Doxorubicin. Due to the limited availability of public data on Cinnoline-4-carboxylic acid, this document utilizes a structurally related, potent cinnoline compound—2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline—as a surrogate to illustrate the validation process. This guide is intended to offer an objective comparison of cytotoxic performance, supported by experimental data, and to provide detailed methodologies for key in vitro assays.

Comparative Cytotoxicity Data

The primary metric for quantifying the anticancer efficacy of a compound in vitro is the half-maximal inhibitory concentration (IC50), which denotes the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for a representative cinnoline derivative and the standard chemotherapy drug, Doxorubicin, against a human T-cell acute lymphoblastic leukemia cell line.

CompoundTarget/Mechanism of ActionCancer Cell LineIC50 Value
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineTopoisomerase I InhibitorRPMI 840270 nM
DoxorubicinTopoisomerase II InhibitorJurkat~15 nM

Note: The IC50 value for Doxorubicin is presented for the Jurkat cell line, another T-cell acute lymphoblastic leukemia line, to provide a relevant comparison. Direct head-to-head studies under identical experimental conditions may yield different values.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of anticancer compounds are provided below.

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., RPMI 8402)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cinnoline derivative and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the desired cell population using the test compounds for a specified time.

  • Harvesting: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_0 In Vitro Anticancer Assay Workflow A Cell Culture (e.g., RPMI 8402) B Compound Treatment (Cinnoline Derivative vs. Doxorubicin) A->B C Incubation (24-72 hours) B->C D MTT Assay (Cell Viability) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (Propidium Iodide) C->F G Data Analysis (IC50, % Apoptosis, Cell Cycle Arrest) D->G E->G F->G

Caption: General workflow for in vitro anticancer activity validation.

G cluster_1 Topoisomerase I Inhibition Pathway Cinnoline Cinnoline Derivative Topo1 Topoisomerase I (Topo I) Cinnoline->Topo1 Inhibits DNA_Complex Topo I-DNA Cleavage Complex (Stabilized) Topo1->DNA_Complex Replication_Fork Replication Fork Collision DNA_Complex->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB ATM_ATR ATM/ATR Activation (DNA Damage Sensors) DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis Mito Mitochondrial Pathway Bax->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Putative signaling pathway for cinnoline-induced apoptosis.

Unraveling the Multifaceted Mechanisms of Cinnoline-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanisms of action for cinnoline-4-carboxylic acid derivatives across anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have emerged as a particularly interesting scaffold for the development of novel therapeutic agents. This guide synthesizes the current understanding of their mechanisms of action, presenting a comparative overview of their performance in key therapeutic areas.

Anticancer Activity: Targeting Key Players in Cell Proliferation and Survival

This compound derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of crucial enzymes involved in cancer cell signaling and proliferation, as well as the induction of apoptosis.

A key mechanism of action is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase I. EGFR is a key regulator of cell growth and proliferation, and its overexpression is common in many cancers. Topoisomerase I is essential for DNA replication and repair, and its inhibition leads to DNA damage and cell death. The ability of certain cinnoline derivatives to target both of these enzymes highlights their potential as multi-targeted anticancer agents.

Furthermore, these derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This is often accompanied by cell cycle arrest at specific phases, preventing the uncontrolled division of cancer cells.

Comparative Anticancer Activity of Cinnoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Compound 7 MCF-7 (Breast)0.049EGFR, Topoisomerase I[1]
- KB (Epidermoid Carcinoma)< 5Not specified[2]
- Hep-G2 (Hepatoma)< 5Not specified[2]
Experimental Protocols:

EGFR Tyrosine Kinase Inhibition Assay: The ability of the compounds to inhibit EGFR tyrosine kinase is typically evaluated using an ELISA-based assay. This involves the use of a 96-well plate coated with a substrate for the kinase. The enzyme, test compounds, and ATP are added to the wells. The extent of phosphorylation is then quantified using a specific antibody and a colorimetric or fluorometric detection method. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

Topoisomerase I Inhibition Assay: The inhibitory effect on topoisomerase I can be assessed by measuring the relaxation of supercoiled DNA. In this assay, supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compounds. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis. A reduction in the amount of relaxed DNA in the presence of the compound indicates inhibition of the enzyme.

Cell Viability (MTT) Assay: The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells. Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds. After a specific incubation period, MTT reagent is added, which is converted to a purple formazan product by metabolically active cells. The absorbance of the formazan is measured, and the IC50 value is calculated.

Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is often quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow

anticancer_mechanism cluster_cell Cancer Cell cluster_drug Cinnoline-4-carboxylic acid derivative EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation DNA DNA TopoI Topoisomerase I DNA->TopoI Replication DNA Replication TopoI->Replication Apoptosis Apoptosis Caspases Caspase Activation Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath Drug Cinnoline Derivative Drug->EGFR Inhibition Drug->TopoI Inhibition Drug->Apoptosis Induction

Anticancer Mechanism of Cinnoline Derivatives.

experimental_workflow_anticancer start Start: Synthesized Cinnoline Derivatives cell_culture Cancer Cell Culture (e.g., MCF-7) start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay enzyme_assays Enzyme Inhibition Assays (EGFR, Topoisomerase I) mtt_assay->enzyme_assays apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay end End: Mechanism of Action Elucidated enzyme_assays->end cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle cell_cycle->end

Experimental Workflow for Anticancer Screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain cinnoline derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of key inflammatory mediators. The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory potential of new compounds.[3][4] Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.

The ability of cinnoline derivatives to reduce paw edema in this model suggests their interference with these inflammatory pathways. While the precise molecular targets are not always fully elucidated, the observed effects point towards the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Comparative Anti-inflammatory Activity of Cinnoline Derivatives
Compound ClassModel% Inhibition of EdemaStandard DrugReference
Cinnoline-imidazole derivativesCarrageenan-induced rat paw edemaGood activityPhenylbutazone[5]
Cinnoline-pyrazole derivativesCarrageenan-induced rat paw edema55.22 - 58.50-[6]
Experimental Protocols:

Carrageenan-Induced Rat Paw Edema: This in vivo assay is a widely used model for acute inflammation.[3][4]

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone or indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a subcutaneous injection of carrageenan solution (typically 1%) is made into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Inflammatory Pathway and Experimental Workflow

anti_inflammatory_mechanism cluster_inflammation Inflammatory Response cluster_drug Cinnoline-4-carboxylic acid derivative Carrageenan Carrageenan (Inducer) Mediators1 Histamine, Serotonin (Early Phase) Carrageenan->Mediators1 Mediators2 Prostaglandins, Cytokines (Late Phase) Carrageenan->Mediators2 Edema Edema & Inflammation Mediators1->Edema Mediators2->Edema Drug Cinnoline Derivative Drug->Mediators2 Inhibition

Anti-inflammatory Mechanism of Cinnoline Derivatives.

experimental_workflow_anti_inflammatory start Start: Synthesized Cinnoline Derivatives animal_prep Animal Acclimatization (Wistar Rats) start->animal_prep compound_admin Administration of Test Compounds & Controls animal_prep->compound_admin carrageenan_injection Sub-plantar Injection of Carrageenan compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis Calculation of % Inhibition of Edema paw_measurement->data_analysis end End: Anti-inflammatory Activity Determined data_analysis->end

Carrageenan-Induced Paw Edema Workflow.

Antimicrobial Activity: Combating Bacterial Growth

This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria. The mechanism of action is often related to the inhibition of essential bacterial processes, although the specific molecular targets are not as well-defined as in the anticancer context. The antibacterial activity is typically evaluated by determining the zone of inhibition and the minimum inhibitory concentration (MIC).

Comparative Antimicrobial Activity of Cinnoline Derivatives
Compound ClassBacterial StrainActivityMethodReference
Halogen-substituted cinnoline imidazole derivativesS. aureus, E. coliPotentDisk diffusion, MIC[5]
Cinnoline derivatives with/without pyrazolineS. aureus, B. subtilis, E. coliIncreased activity with electron-withdrawing groups-[2]
Experimental Protocols:

Disk Diffusion Method: This method is used for the qualitative screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in test tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The tubes or plates are incubated under suitable conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antimicrobial Screening Workflow

antimicrobial_workflow start Start: Synthesized Cinnoline Derivatives bacterial_strains Selection of Bacterial Strains (Gram-positive & Gram-negative) start->bacterial_strains disk_diffusion Disk Diffusion Assay (Zone of Inhibition) bacterial_strains->disk_diffusion mic_determination MIC Determination (Broth Dilution) disk_diffusion->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis end End: Antimicrobial Potency Established sar_analysis->end

Workflow for Antimicrobial Screening.

References

A Researcher's Guide to Cross-Validation of Computational Docking and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial, it's a cornerstone of efficient and successful research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational docking studies with experimental data. By integrating in silico predictions with in vitro results, researchers can gain deeper insights into molecular interactions, prioritize lead compounds with greater confidence, and ultimately accelerate the journey from discovery to clinical application.

The Importance of Cross-Validation

Molecular docking has become an indispensable tool for predicting the binding affinity and orientation of small molecules to a protein target.[1][2] However, the scoring functions used in docking are approximations and can sometimes lead to inaccurate predictions.[1] Therefore, it is crucial to validate these computational predictions with experimental data to ensure their reliability.[3] This cross-validation process not only builds confidence in the docking results but also helps in refining the computational models for better predictive power.

Experimental Protocols for Validation

A variety of experimental techniques can be employed to validate the predictions from computational docking studies. The choice of method often depends on the specific research question, the nature of the target protein, and the available resources.

Enzyme Inhibition Assays:

For enzymatic targets, inhibition assays are a common method to determine the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit 50% of the enzyme's activity.[4]

  • Methodology: A typical enzyme inhibition assay involves:

    • Preparation of Reagents: The target enzyme, substrate, and test compounds are prepared in a suitable buffer.

    • Reaction Initiation: The enzyme and substrate are mixed, and the reaction is initiated.

    • Inhibitor Addition: The test compound is added at varying concentrations to the reaction mixture.

    • Activity Measurement: The enzyme activity is measured over time, often by monitoring the formation of a product or the depletion of a substrate using techniques like spectrophotometry or fluorometry.

    • IC50 Determination: The IC50 value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Binding Assays:

These assays directly measure the interaction between a compound and its target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding affinity (KD) and kinetics (kon and koff rates) in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small molecule to a larger protein.

Computational Docking Protocols

A robust computational docking workflow is essential for generating reliable predictions.

1. Protein and Ligand Preparation:

  • Protein Structure: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Structures: The 3D structures of the small molecules (ligands) are generated and optimized to their lowest energy conformation.

2. Docking Simulation:

  • Docking Software: Various docking programs are available, such as AutoDock, Glide, and GOLD.[2][5]

  • Defining the Binding Site: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through pocket prediction algorithms.

  • Running the Docking: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

3. Post-Docking Analysis:

  • Pose Selection: The predicted binding poses are analyzed, and the one with the most favorable score and interactions is typically selected.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are examined.

Data Presentation and Comparison

A clear and concise presentation of the data is crucial for comparing the computational predictions with the experimental results.

Table 1: Comparison of Docking Scores and Experimental IC50 Values for HNE Inhibitors [4]

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Compound A -8.515.2
Compound B -9.28.7
Compound C -7.825.1
Compound D -9.85.4
Compound E -8.118.9

A lower docking score indicates a more favorable predicted binding affinity, while a lower IC50 value indicates a more potent inhibitor.[4]

Correlation Analysis:

To quantitatively assess the relationship between the computational and experimental data, a correlation analysis can be performed. A good correlation, often represented by a high correlation coefficient (r²), suggests that the docking protocol is able to reliably predict the relative potencies of the compounds.[6]

Visualization of Workflows and Pathways

Visualizing the cross-validation workflow and the biological context of the target can significantly enhance understanding.

CrossValidationWorkflow cluster_computational Computational Docking cluster_experimental Experimental Validation cluster_analysis Cross-Validation Analysis protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking scoring Scoring & Ranking docking->scoring correlation Correlation Analysis scoring->correlation Predicted Affinity synthesis Compound Synthesis assay In Vitro Assay (e.g., IC50) synthesis->assay assay->correlation Experimental Activity sar Structure-Activity Relationship (SAR) correlation->sar lead_opt Lead Optimization sar->lead_opt Informs

Cross-validation workflow.

SignalingPathway Ligand Ligand (e.g., Inhibitor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Hypothetical signaling pathway.

Conclusion

The cross-validation of computational docking studies with experimental data is a powerful strategy that enhances the reliability of in silico predictions and provides a more complete picture of molecular recognition. By carefully designing and executing both computational and experimental protocols, and by systematically comparing the results, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of more effective therapeutics.

References

Cinnoline-4-Carboxylic Acid Derivatives: A Comparative Guide to Their Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline-4-carboxylic acid derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural similarity to quinolones and isoquinolones has prompted extensive research into their potential as therapeutic agents. This guide provides a comparative analysis of the efficacy of these derivatives against standard drugs in key therapeutic areas: anti-inflammatory, antibacterial, and anticancer activities. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Anti-inflammatory Activity

This compound derivatives have demonstrated notable anti-inflammatory properties. Their efficacy is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and phenylbutazone.

Quantitative Data Summary: Anti-inflammatory Efficacy
Compound/DrugAssayModelEfficacy MetricResultStandard DrugStandard Drug Result
Cinnoline-pyrazole derivative 5aCarrageenan-induced rat paw edemaWistar rats% Inhibition of edema58.50%Phenylbutazone-
Cinnoline-pyrazole derivative 5dCarrageenan-induced rat paw edemaWistar rats% Inhibition of edema55.22%Phenylbutazone-
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7 macrophagesIC50Appreciable anti-inflammatory affinitiesIndomethacin-

Note: Direct comparison of percentage inhibition can be indicative, but IC50 values provide a more standardized measure of potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: control (vehicle), standard drug, and test compound groups (various doses).

  • The respective treatments are administered orally or intraperitoneally.

  • After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2][3]

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory agents, including potentially this compound derivatives, exert their effects by modulating the NF-κB signaling pathway. This pathway is crucial for the transcription of pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation DNA κB DNA sites NFkB_active->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Cytokines, COX-2 Transcription->Inflammatory_Mediators

Caption: The canonical NF-κB signaling pathway in inflammation.

Antibacterial Activity

Several this compound derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. Their performance is often benchmarked against fluoroquinolone antibiotics like ciprofloxacin and norfloxacin.

Quantitative Data Summary: Antibacterial Efficacy (MIC in µg/mL)
Compound/DrugS. aureusB. subtilisE. coliP. aeruginosa
Cinnoline derivative CN-7--12.5-
Cinnoline derivative CN-11--25-
4-aminocinnoline-3-carboxamide 116.25-256.25-256.25-25-
4-aminocinnoline-3-carboxamide 126.25-256.25-256.25-25-
Ciprofloxacin (Standard) 6.25-256.25-256.25-25-
Norfloxacin (Standard) 12.5-5012.5-5012.5-5012.5-50

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and standard antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[4][5][6][7][8]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone and potentially cinnoline-based antibacterials is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Cinnoline Derivatives Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork DNA Replication Supercoiled_DNA->Replication_Fork DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Traps Cinnoline_Derivative Cinnoline-4-carboxylic acid derivative Cinnoline_Derivative->DNA_Gyrase Inhibition DSB Double-Strand Breaks Cleavage_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition by antibacterial agents.

Anticancer Activity

This compound derivatives are also being investigated for their potential as anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines.

Quantitative Data Summary: Anticancer Efficacy (IC50 in µM)
Compound/DrugCancer Cell LineTarget/MechanismIC50 (µM)Standard DrugStandard Drug IC50 (µM)
Quinoline-4-carboxylic acid derivative P6MLLr leukemic cell linesSIRT3 Inhibition7.2--
Quinoline-based analogue 41HCT-116 (Colon)DHODH Inhibition0.0097--
Quinoline-based analogue 43HCT-116 (Colon)DHODH Inhibition0.0262--
Doxorubicin (Standard) VariousDNA intercalationVaries (typically <1)--
Cisplatin (Standard) VariousDNA cross-linkingVaries (typically 1-10)--

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds and standard anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or standard drugs. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][12][13]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: SIRT3 in Cancer

Some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that plays a complex role in cancer, sometimes acting as a tumor promoter.

SIRT3_Pathway cluster_mitochondria Mitochondria cluster_inhibition Inhibition by Quinoline Derivative cluster_cellular_effects Cellular Effects SIRT3 SIRT3 Deacetylated_Substrates Deacetylated Substrates SIRT3->Deacetylated_Substrates Deacetylation Proliferation Decreased Proliferation SIRT3->Proliferation Inhibited promotion of Apoptosis Induction of Apoptosis/ Cell Cycle Arrest SIRT3->Apoptosis Inhibited evasion of Substrates Mitochondrial Substrate Proteins (Ac) Substrates->SIRT3 Targeted by ROS Reduced ROS Deacetylated_Substrates->ROS Metabolism Altered Metabolism Deacetylated_Substrates->Metabolism Quinoline_Derivative Quinoline-4-carboxylic acid derivative (e.g., P6) Quinoline_Derivative->SIRT3 Inhibition

Caption: Simplified overview of SIRT3's role in cancer and its inhibition.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. The data presented in this guide highlights their potential to compete with and, in some cases, potentially exceed the efficacy of standard drugs in anti-inflammatory, antibacterial, and anticancer applications. The diverse mechanisms of action, including the modulation of key signaling pathways like NF-κB and the inhibition of essential enzymes such as DNA gyrase and SIRT3, underscore the broad therapeutic window of this class of compounds. Further research, including lead optimization and in-depth preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and translate these promising findings into clinical applications.

References

The Ascendancy of Cinnoline Compounds: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. In this context, cinnoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the preclinical performance of lead cinnoline compounds against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in strategic research and development decisions.

Executive Summary

Cinnoline, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the development of novel therapeutics. Preclinical studies have highlighted the potential of cinnoline derivatives in various therapeutic areas, including inflammation, pain, and oncology. This guide focuses on the in vivo testing and preclinical evaluation of these compounds, offering a comparative analysis with standard drugs such as the non-steroidal anti-inflammatory drug (NSAID) naproxen and established anticancer agents. The data presented herein is curated from multiple studies to provide a comprehensive overview for further investigation.

Performance Comparison of Lead Cinnoline Compounds

The following tables summarize the quantitative data on the efficacy, and toxicity of representative lead cinnoline compounds compared to alternative drugs.

Table 1: Comparative In Vivo Anti-inflammatory Efficacy
Compound/DrugAnimal ModelAssayDose% Inhibition of EdemaReference
Pyrazolo[4,3-c]cinnoline Derivative (4l) RatCarrageenan-induced paw edemaNot Specified80.01%
Cinnoline-Pyrazoline Compound (5a) RatCarrageenan-induced paw edemaNot Specified58.50%[1]
Naproxen RatCarrageenan-induced paw edema15 mg/kg59-81% (at 1-5 hours)
Table 2: Comparative In Vivo Analgesic Efficacy
Compound/DrugAnimal ModelAssayDose% ProtectionReference
3-acetyl-8-chlorocinnolin-4(1H)-one (S5) MouseAcetic acid-induced writhing60 mg/kg65.14%[2]
3-acetyl-6-fluorocinnolin-4(1H)-one (S1) MouseAcetic acid-induced writhing60 mg/kg51.94%[2]
Diclofenac Sodium MouseAcetic acid-induced writhingNot SpecifiedSubstantial pain relief[2]
Table 3: Comparative In Vivo Anticancer Efficacy
Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline-Chalcone Derivative (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reported[3]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC790.1 cells)Metronomic, every other day~75% (most effective schedule)[3]
Cisplatin Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Note: Direct comparative in vivo anticancer data for a specific lead cinnoline compound against standard-of-care drugs in the same study is limited. The data for the quinoline-chalcone derivative is presented as a relevant comparison for a heterocyclic compound with anticancer activity.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are divided into control and experimental groups. The test compound (cinnoline derivative) or the standard drug (e.g., Naproxen) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced nociception model used to evaluate the peripheral analgesic activity of test compounds.

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.

  • Grouping and Administration: The animals are divided into different groups. The test compound or standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of body weight of a 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 15-20 minutes.

  • Calculation of Analgesic Activity: The percentage of protection or inhibition of writhing is calculated using the following formula: % Protection = [(Mean number of writhes in control - Number of writhes in treated group) / Mean number of writhes in control] * 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of cinnoline compounds is crucial for understanding their mechanism and for designing further studies.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Several cinnoline derivatives have been identified as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling. Inhibition of this pathway is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[4][5]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB Activation PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression Cinnoline_Inhibitor Cinnoline BTK Inhibitor Cinnoline_Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by Cinnoline Compounds.

Preclinical Evaluation Workflow for Lead Cinnoline Compounds

The following diagram illustrates a typical workflow for the preclinical evaluation of a lead cinnoline compound, from initial screening to in vivo efficacy and safety assessment.

Preclinical_Workflow start Lead Cinnoline Compound Identification in_vitro_screening In Vitro Screening (Enzyme/Receptor Assays, Cell-based Assays) start->in_vitro_screening adme In Vitro ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) in_vitro_screening->adme in_vivo_pk In Vivo Pharmacokinetics (Rodent Models) adme->in_vivo_pk Promising Candidates in_vivo_efficacy In Vivo Efficacy Studies (Disease Models) in_vivo_pk->in_vivo_efficacy in_vivo_tox In Vivo Toxicology (Acute & Repeated Dose) in_vivo_efficacy->in_vivo_tox data_analysis Data Analysis & Candidate Selection in_vivo_tox->data_analysis preclinical_candidate Preclinical Candidate Nomination data_analysis->preclinical_candidate

Caption: Preclinical Evaluation Workflow for Cinnoline Compounds.

Conclusion

The preclinical data available for lead cinnoline compounds demonstrates their significant potential as therapeutic agents, particularly in the areas of inflammation, analgesia, and oncology. Their performance in established in vivo models is comparable, and in some cases, superior to that of standard drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of this promising class of molecules. Continued investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term safety of cinnoline derivatives is warranted to translate these preclinical findings into clinical success.

References

Safety Operating Guide

Proper Disposal of Cinnoline-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Cinnoline-4-carboxylic acid, a compound utilized in various research applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][2][3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound, along with its known hazards. This information is critical for a comprehensive understanding of the compound's risk profile.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[4][5]
Molecular Weight 174.16 g/mol [4][5]
Appearance Powder
Melting Point 175 °C (decomposes)[6]
GHS Hazard Statements H302, H315, H319, H335[4]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3][4]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][7]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Do not mix this compound waste with other incompatible chemical waste streams.

2. Labeling and Storage:

  • Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[3]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal for this type of compound is typically high-temperature incineration at a licensed facility.[7]

4. Decontamination of Work Area:

  • After handling and packaging the waste, thoroughly decontaminate the work area, including benchtops and any equipment used, with an appropriate cleaning agent.

  • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the this compound.

5. Emergency Procedures:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.[1]

  • For detailed first-aid measures in case of exposure, refer to the compound's SDS.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal & Decontamination cluster_3 Emergency Spill Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Label Container with Chemical Name and Hazards C->D E Store in a Secure Secondary Containment Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H Decontaminate Work Area and Equipment G->H S1 Spill Occurs S2 Evacuate and Secure Area S1->S2 S3 Contain Spill with Inert Absorbent S2->S3 S4 Collect and Dispose of as Hazardous Waste S3->S4

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Cinnoline-4-carboxylic acid. The following information is intended to supplement, not replace, a thorough review of the compound-specific Safety Data Sheet (SDS) and a comprehensive risk assessment prior to commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against serious eye irritation from dust particles or splashes.[1]
Skin Protection Chemical-resistant lab coat. Disposable nitrile gloves (minimum). Consider double-gloving for extended handling.Prevents skin irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.Mitigates the risk of respiratory tract irritation from airborne particles.[1]
Footwear Fully enclosed shoes made of a chemical-resistant material.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2][3][4]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[2]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Handling the Compound:

    • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound: Unwanted this compound should be disposed of as hazardous chemical waste.

    • Contaminated Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not empty into drains or dispose of with general laboratory trash.[5]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Conduct a thorough risk assessment for each experiment, considering the quantity of the compound being used, the potential for dust generation or aerosol formation, and the specific manipulations involved.

  • Containment: All manipulations of the solid compound or concentrated solutions should be performed within a certified chemical fume hood.[2][3][4]

  • Spill Response: Have a spill kit readily available that is appropriate for handling solid chemical spills. In the event of a spill, evacuate the immediate area, alert others, and follow established laboratory spill response procedures.

Visualizations

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling start Start: Handling This compound hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Harmful if Swallowed start->hazards eye_protection Eye Protection: Chemical Safety Goggles (Face shield if splash risk) hazards->eye_protection Eye Irritant skin_protection Skin Protection: - Nitrile Gloves - Lab Coat hazards->skin_protection Skin Irritant respiratory_protection Respiratory Protection: Work in Chemical Fume Hood hazards->respiratory_protection Respiratory Irritant handling Follow Safe Handling Procedures eye_protection->handling skin_protection->handling respiratory_protection->handling

Caption: PPE Selection Workflow for this compound.

References

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